KIN1408
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFDHVEQJPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KIN1408: A Technical Guide to its Mechanism of Action in the Antiviral Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its engagement with the innate immune system to elicit a potent antiviral state. It includes a summary of its antiviral activity, a detailed description of the signaling cascade it initiates, comprehensive experimental protocols for studying its effects, and visual representations of the key pathways and workflows.
Introduction
The emergence of novel and re-emerging RNA viruses poses a significant threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. One promising strategy is to target host innate immune pathways to induce a robust and wide-ranging antiviral state. This compound, a derivative of the parent compound KIN1400, has been identified as a potent activator of the RLR pathway, a critical component of the host's first-line defense against viral infections.[1] By activating this pathway, this compound induces the expression of a suite of antiviral genes, effectively inhibiting the replication of viruses from diverse families, including Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae.[1]
Quantitative Antiviral Activity
This compound exhibits a potent and broad-spectrum antiviral profile. The following table summarizes the available quantitative data on its efficacy and cytotoxicity.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | <2 (prophylactic) | Not Reported | Not Reported | [2] |
| ~2-5 (therapeutic) | [2] | |||||
| Dengue Virus (DENV-2) | Huh7 | Not Reported | Not Reported | Not Reported | [1] | |
| Filoviridae | Ebola Virus (EBOV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |
| Paramyxoviridae | Nipah Virus (NiV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |
| Arenaviridae | Lassa Virus (LASV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |
| Orthomyxoviridae | Influenza A Virus (IAV) | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) data for this compound are not extensively available in the public domain. The EC50 for HCV is for the parent compound KIN1400. Further studies are required to establish a comprehensive quantitative profile for this compound.
Mechanism of Action: RLR Pathway Activation
This compound functions as a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical arm of the innate immune system responsible for detecting viral RNA in the cytoplasm.[1][3] The mechanism of action is characterized by the induction of a signaling cascade that culminates in the production of type I interferons and other antiviral gene products.
Upstream Signaling: Targeting the RLR Sensors
While the direct molecular target of this compound has not been definitively identified, evidence suggests it acts at or upstream of the mitochondrial antiviral-signaling protein (MAVS).[1] The RLR pathway is initiated by the recognition of viral RNA by two key cytosolic sensors:
-
RIG-I (Retinoic acid-inducible gene I): Typically recognizes short, double-stranded RNA (dsRNA) and RNA with a 5'-triphosphate group.[4] A related compound, KIN1148, has been shown to directly bind to RIG-I, suggesting a similar mechanism for this compound.[5]
-
MDA5 (Melanoma differentiation-associated protein 5): Recognizes long dsRNA structures.[6]
Upon binding viral RNA (or in this case, being activated by this compound), RIG-I and MDA5 undergo a conformational change, exposing their caspase activation and recruitment domains (CARDs).
MAVS Aggregation and Signalosome Formation
The exposed CARDs of activated RIG-I/MDA5 interact with the CARD domain of MAVS, an adaptor protein located on the outer mitochondrial membrane.[4] This interaction seeds the polymerization of MAVS into large, prion-like aggregates.[1] These MAVS aggregates serve as a signaling platform, recruiting downstream signaling molecules to form a "signalosome."
TBK1 and IKKε Activation
The MAVS signalosome recruits several key proteins, including TNF receptor-associated factors (TRAFs), which in turn recruit the kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε).[1] This proximity leads to the phosphorylation and activation of TBK1 and IKKε.
IRF3 Activation and Nuclear Translocation
Activated TBK1/IKKε then phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylation induces the dimerization of IRF3, which then translocates from the cytoplasm to the nucleus.
Antiviral Gene Expression
In the nucleus, IRF3 dimers, along with other transcription factors like NF-κB, bind to the promoter regions of target genes, driving the expression of a wide array of antiviral proteins, including:
-
Type I Interferons (IFN-α/β): Secreted from the cell to signal to neighboring cells, inducing an antiviral state.
-
Interferon-Stimulated Genes (ISGs): A broad class of proteins with direct antiviral functions, such as Mx1, IFIT1, and OAS.[1]
The induction of these genes establishes a powerful antiviral state within the host, inhibiting viral replication and spread.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced RLR Signaling Pathway
Caption: this compound activates the RLR pathway, leading to antiviral gene expression.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the antiviral and signaling effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the antiviral activity and mechanism of action of this compound. These are based on methodologies described in the primary literature.[1]
Cell Culture and Reagents
-
Cell Lines: Huh7 (human hepatoma), HEK293 (human embryonic kidney), HUVEC (human umbilical vein endothelial cells), Vero (African green monkey kidney).
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, sodium pyruvate, and non-essential amino acids.
-
This compound Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM and store at -20°C.
Antiviral Activity Assay (Plaque Assay)
This protocol determines the quantity of infectious virus particles produced following this compound treatment.
-
Cell Seeding: Seed host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection:
-
Pre-treat target cells (e.g., Huh7, HUVEC) with varying concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours).
-
Infect the cells with the virus of interest at a specific Multiplicity of Infection (MOI) for 1-2 hours.
-
Remove the viral inoculum and replace it with fresh media containing this compound or DMSO.
-
-
Supernatant Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants in serum-free media.
-
Infection of Monolayer: Infect the confluent monolayer of host cells (from step 1) with the serially diluted virus samples for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cell monolayer with a solution like crystal violet.
-
Count the number of plaques (zones of cell death) for each dilution.
-
-
Titer Calculation: Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA and ISG Expression
This protocol quantifies the levels of viral RNA and the expression of host antiviral genes.
-
Cell Treatment and Infection: Treat and infect cells with this compound and virus as described in the antiviral activity assay.
-
RNA Extraction: At desired time points, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the viral gene of interest or host ISGs (e.g., IFIT1, MX1, OAS1), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Western Blot for IRF3 and TBK1 Phosphorylation
This protocol detects the activation of key signaling proteins in the RLR pathway.
-
Cell Treatment: Treat cells with this compound or a positive control (e.g., Sendai virus infection) for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and phosphorylated TBK1 (p-TBK1). Also, probe for total IRF3, total TBK1, and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence for IRF3 Nuclear Translocation
This protocol visualizes the movement of activated IRF3 into the nucleus.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound or controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100.
-
-
Blocking: Block with a solution containing serum (e.g., goat serum) to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with a primary antibody against IRF3.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images to assess the subcellular localization of IRF3.
Conclusion
This compound is a promising broad-spectrum antiviral agent that functions by activating the host's innate immune system through the RLR pathway. Its ability to induce a robust antiviral state, characterized by the MAVS-dependent activation of TBK1 and IRF3 and the subsequent expression of antiviral genes, makes it a valuable tool for antiviral research and a potential candidate for therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers seeking to investigate and further characterize the antiviral properties and mechanism of action of this compound and similar immune-modulatory molecules. Further research is warranted to identify its direct molecular target and to fully elucidate its quantitative antiviral profile against a wider range of viruses.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Balancing Act: MDA5 in Antiviral Immunity and Autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
KIN1408: A Potent RIG-I-Like Receptor Agonist for Broad-Spectrum Antiviral and Potential Oncologic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating significant potential as a broad-spectrum antiviral agent and a promising candidate for cancer immunotherapy. As a hydroxyquinoline derivative, this compound activates the innate immune system by signaling through the mitochondrial antiviral signaling (MAVS) protein, leading to the robust activation of Interferon Regulatory Factor 3 (IRF3). This activation cascade culminates in the expression of a wide array of antiviral and immune-modulatory genes, establishing a potent host-directed antiviral state against a variety of RNA viruses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols for its characterization, and its emerging role in oncology.
Introduction
The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global health, necessitating the development of broad-spectrum antiviral therapies. Host-directed immunomodulatory agents, which enhance the body's natural defense mechanisms, represent a promising strategy to combat a wide range of viral pathogens. This compound has been identified as a potent activator of the RLR pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.
Mechanism of Action: The RIG-I Signaling Pathway
This compound functions as an agonist of the RIG-I-like receptor pathway.[1][2] Upon cellular entry, this compound initiates a signaling cascade that mimics the natural antiviral response. The core mechanism involves the activation of IRF3 through a MAVS-dependent pathway.[2] This leads to the induction of a suite of innate immune genes, including key antiviral effectors and cytokines.[1][2]
The signaling pathway initiated by this compound can be visualized as follows:
Quantitative Data on Antiviral Activity
This compound exhibits broad-spectrum antiviral activity against a range of RNA viruses. The following table summarizes the available quantitative data on its efficacy.
| Virus Family | Virus | Cell Line | Assay Type | This compound Concentration | Result | Reference |
| Flaviviridae | Dengue Virus 2 (DENV2) | THP-1 | RNA levels | Not Specified | Suppression of DENV2 RNA | [2] |
| Hepatitis C Virus (HCV) | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] | |
| Filoviridae | Ebola Virus (EBOV) | HUVEC | Plaque Assay | 5 µM | 1.5-log unit decrease in infectious virus particles | [1] |
| Paramyxoviridae | Nipah Virus (NiV) | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |
| Orthomyxoviridae | Influenza A Virus | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |
| Arenaviridae | Lassa Virus | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |
Quantitative Data on Innate Immune Gene Induction
Treatment of cells with this compound leads to the upregulation of various innate immune genes. The following table presents a summary of the induced genes in PMA-differentiated THP-1 cells.
| Gene | Function | Fold Induction (Concentration) | Reference |
| MDA5 | dsRNA sensor | Induced (Concentration not specified) | [2] |
| RIG-I | RNA sensor | Induced (Concentration not specified) | [2] |
| Mx1 | Antiviral GTPase | Induced (Concentration not specified) | [2] |
| IRF7 | Interferon regulatory factor | Induced (Concentration not specified) | [2] |
| IFIT1 | Antiviral protein | Induced (Concentration not specified) | [2] |
Note: Detailed fold-change data from microarray analysis can be accessed from the Gene Expression Omnibus (GEO) database under accession number GSE74047.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Antiviral Assays
Objective: To determine the antiviral efficacy of this compound against a target virus.
Materials:
-
Target virus stock of known titer (e.g., DENV, EBOV)
-
Permissive cell line (e.g., THP-1, HUVEC, Huh7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for viral load quantification (e.g., plaque assay, RT-qPCR)
Workflow Diagram:
Detailed Protocol (Example: Plaque Assay for Ebola Virus):
-
Seed HUVEC cells in 24-well plates and grow to confluency.
-
Pre-treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) or DMSO as a vehicle control for 22 hours.
-
Replace the medium with fresh medium containing the same concentrations of this compound or DMSO.
-
Two hours later, infect the cells with Ebola virus at a multiplicity of infection (MOI) of 0.5.
-
After 1 hour of incubation, remove the virus inoculum and replace it with fresh medium containing this compound or DMSO.
-
Incubate the plates for 96 hours.
-
Collect the cell culture supernatant and clarify by centrifugation.
-
Perform a conventional plaque assay on Vero E6 cells to determine the number of infectious virus particles.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the induction of innate immune genes upon this compound treatment.
Materials:
-
THP-1 cells
-
PMA (phorbol 12-myristate 13-acetate)
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IFIT1, Mx1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Workflow Diagram:
Detailed Protocol:
-
Differentiate THP-1 cells with 40 nM PMA for 24-30 hours.
-
Treat the differentiated cells with this compound at various concentrations (e.g., 0.625 µM, 2.5 µM, 10 µM) or DMSO for 20 hours.
-
Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR using a qPCR master mix, cDNA template, and primers specific for the target innate immune genes and a housekeeping gene.
-
Calculate the relative gene expression (fold induction) using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Application in Cancer Therapy: The Viral Mimicry Hypothesis
Recent research has highlighted the potential of inducing an antiviral-like state within the tumor microenvironment to stimulate anti-tumor immunity. This concept, known as "viral mimicry," involves triggering innate immune sensors, such as RIG-I, to make the tumor appear as if it were virally infected. This, in turn, can lead to the recruitment and activation of immune cells that can recognize and eliminate cancer cells.
While direct in vivo studies of this compound in cancer models are not yet widely published, its mechanism of action as a potent RIG-I agonist strongly suggests its potential in this therapeutic area. By activating the RIG-I pathway, this compound could potentially:
-
Induce the production of type I interferons and other cytokines within the tumor microenvironment, leading to enhanced immune cell infiltration and activation.
-
Promote the maturation of dendritic cells, leading to improved antigen presentation and the priming of tumor-specific T cells.
-
Directly induce apoptosis in some cancer cells through the activation of innate immune signaling pathways.
Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its potential as a novel cancer immunotherapy.
Conclusion
This compound is a promising small molecule RIG-I-like receptor agonist with potent, broad-spectrum antiviral activity. Its well-defined mechanism of action, involving the activation of the MAVS-IRF3 signaling axis and the subsequent induction of a robust innate immune response, makes it an attractive candidate for further development as a host-directed antiviral therapeutic. Furthermore, its ability to induce a "viral mimicry" state suggests exciting possibilities for its application in cancer immunotherapy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound.
References
KIN1408: A Potent Modulator of the IRF3-Dependent Antiviral Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against viral pathogens, relying on the rapid detection of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs).[1][2] A critical outcome of this recognition is the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3), which orchestrates the expression of type I interferons (IFNs) and numerous other antiviral genes.[1][2] These gene products collectively establish a cellular antiviral state that restricts viral replication and spread.[2] Small molecule agonists capable of stimulating IRF3 activation represent a promising therapeutic strategy for inducing broad-spectrum antiviral immunity.[1] This document provides a comprehensive technical overview of KIN1408, a novel small molecule identified as a potent agonist of the RIG-I-like receptor (RLR) pathway, culminating in robust IRF3 activation.[1][3]
Core Mechanism: this compound and the RLR-MAVS-IRF3 Signaling Axis
This compound functions as an agonist of the RIG-I-like receptor (RLR) pathway, a key cytosolic surveillance system for detecting viral RNA.[1][3] The activation of this pathway by this compound is critically dependent on the mitochondrial antiviral-signaling (MAVS) protein and IRF3 itself.[1] While the precise molecular target has not been definitively identified, studies suggest that this compound and its parent compounds act at or upstream of MAVS to initiate the signaling cascade.[1][4]
Upon activation, the pathway proceeds as follows:
-
Initiation: this compound treatment mimics the presence of a viral PAMP, initiating signaling through the RLR pathway.
-
MAVS Aggregation: The signal is transduced to the mitochondrial adaptor protein MAVS, causing it to form prion-like aggregates.
-
TBK1/IKKε Recruitment: These MAVS aggregates serve as a scaffold to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[1][5]
-
IRF3 Phosphorylation: Activated TBK1/IKKε phosphorylates IRF3 at specific serine residues in its C-terminal domain.[1][6][7][8]
-
Dimerization and Nuclear Translocation: Phosphorylation induces a conformational change in IRF3, leading to its homodimerization.[9][10][11] The IRF3 dimer then translocates from the cytoplasm to the nucleus.[9][11]
-
Gene Transcription: In the nucleus, the IRF3 dimer binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I IFNs (e.g., IFN-β) and a host of other interferon-stimulated genes (ISGs) that establish an antiviral state.[1][3]
Data Presentation: Quantitative Analysis of this compound Activity
This compound is a structural analog of the parent compound KIN1400, designed for improved solubility and medicinal chemistry properties while retaining potent biological activity.[1] Quantitative assays have demonstrated its ability to induce key markers of IRF3 pathway activation and suppress viral replication.
Table 1: Induction of IRF3 Phosphorylation
This table summarizes the relative increase in phosphorylated IRF3 (IRF3-P) in Huh7 cells treated with this compound and related compounds compared to a DMSO vehicle control, as quantified by immunoblot band densitometry.[1]
| Compound | Fold Induction of IRF3-P (vs. DMSO) |
| KIN1400 (Parent) | 2.4-fold |
| This compound | 1.6-fold |
| KIN1409 | 3.6-fold |
Table 2: Antiviral Activity of this compound
This table details the broad-spectrum antiviral efficacy of this compound against several RNA viruses in human umbilical vein endothelial cells (HUVECs). Cells were pre-treated with this compound for 24 hours before infection.[1]
| Virus | Family | Concentration | Result (vs. DMSO control) |
| Ebola Virus (EBOV) | Filoviridae | 1 µM | Significant reduction in viral titer |
| 5 µM | Further significant reduction in viral titer | ||
| Nipah Virus (NiV) | Paramyxoviridae | 1 µM | Significant reduction in viral titer |
| 5 µM | Further significant reduction in viral titer | ||
| Lassa Virus (LASV) | Arenaviridae | 1 µM | Significant reduction in viral titer |
| 5 µM | Further significant reduction in viral titer |
Table 3: Induction of Innate Immune Genes by this compound
This table lists key IRF3-dependent genes whose expression is induced by this compound treatment in PMA-differentiated THP-1 human monocytic cells.[3]
| Gene | Protein Function |
| MDA5 (IFIH1) | RIG-I-like receptor; senses viral dsRNA |
| RIG-I (DDX58) | RIG-I-like receptor; senses viral ssRNA |
| Mx1 | GTP-binding protein with antiviral activity |
| IRF7 | Transcription factor, key regulator of type I IFN |
| IFIT1 (ISG56) | Interferon-induced protein; inhibits translation |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound, adapted from published studies.[1]
Protocol 1: IRF3 Phosphorylation by Immunoblot Analysis
This protocol details the detection of IRF3 phosphorylation, a key marker of its activation.
-
Cell Culture and Treatment:
-
Seed Huh7 or HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM - 20 µM) or 0.5% DMSO (vehicle control) for 20-24 hours. A positive control, such as Sendai virus (SeV) infection (100 HAU/ml), should be included.
-
-
Protein Lysate Preparation:
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly in the well with 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-Phospho-IRF3 Ser386).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-IRF3 signal to the total IRF3 or loading control signal.
-
Protocol 2: Antiviral Activity by Plaque Assay
This protocol measures the ability of this compound to inhibit the production of infectious viral particles.
-
Cell Seeding and Pre-treatment:
-
Seed target cells (e.g., HUVECs for EBOV, Vero E6 for LASV) in 24-well plates to form a confluent monolayer.
-
Twenty-four hours prior to infection, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 1 µM, 5 µM) or 0.5% DMSO as a control.
-
-
Virus Infection:
-
Remove the treatment medium and infect the cells with the virus (e.g., EBOV at an MOI of 0.5) for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% agarose or methylcellulose) supplemented with the respective concentrations of this compound or DMSO.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 2-8 days, depending on the virus).
-
-
Plaque Visualization and Quantification:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Count the number of plaques in each well to determine the viral titer in Plaque Forming Units per milliliter (PFU/mL).
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each this compound concentration relative to the DMSO control.
-
Conclusion
This compound is a potent small molecule agonist of the RLR pathway that effectively drives IRF3 activation.[1][3] Through its MAVS-dependent mechanism, it induces the phosphorylation and nuclear translocation of IRF3, leading to the transcription of a broad array of antiviral genes.[1] This activity translates to significant, broad-spectrum inhibition of multiple pathogenic RNA viruses.[1][3] As an analog with improved pharmaceutical properties over its parent compound, this compound represents a valuable tool for studying innate immunity and a promising lead candidate for the development of host-directed antiviral therapies.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Innate Immunity: Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of IRF3 activation in human antiviral signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBK1 and IRF3 are potential therapeutic targets in Enterovirus A71-associated diseases | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Adenovirus Induction of IRF3 Occurs through a Binary Trigger Targeting Jun N-Terminal Kinase and TBK1 Kinase Cascades and Type I Interferon Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KIN1408 on Innate Immune Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity.[1] It is a derivative of the hydroxyquinoline compound KIN1400.[2] this compound stimulates the host's innate immune response, a critical first line of defense against viral pathogens.[3][4] This document provides an in-depth technical guide on the mechanism of action of this compound, its specific effects on the expression of innate immune genes, and the experimental protocols used to elucidate these effects. The therapeutic potential of this compound lies in its ability to modulate the innate immune system to combat a wide range of RNA viruses, including West Nile virus, dengue virus, hepatitis C virus, and Ebola virus.[2][5]
Core Mechanism of Action: RLR Pathway Activation
This compound functions by activating the RLR signaling pathway to induce an antiviral state.[1][2] This pathway is a key component of the innate immune system that detects viral RNA in the cytoplasm.[4] The activation of this pathway by this compound is dependent on the mitochondrial antiviral-signaling (MAVS) protein and results in the activation of Interferon Regulatory Factor 3 (IRF3).[2] Activated IRF3 then translocates to the nucleus to drive the expression of a suite of antiviral genes, including interferons and interferon-stimulated genes (ISGs).[2][6] Notably, this compound induces a robust antiviral response with only weak induction of IFN-β and IFN-λ2/3, which could be advantageous in avoiding the side effects associated with high-dose interferon therapies.[2]
Quantitative Effects on Innate Immune Gene Expression
Treatment of various cell types with this compound leads to a dose-dependent increase in the expression of several key innate immune genes. The table below summarizes the genes known to be upregulated by this compound. The induction levels are comparable to those of its parent compound, KIN1400.[2]
| Gene Symbol | Gene Name | Function in Innate Immunity | Expression Change with this compound |
| MDA5 | Melanoma Differentiation-Associated protein 5 | A RIG-I-like receptor that detects viral double-stranded RNA. | Upregulated (Dose-dependent) |
| RIG-I | Retinoic acid-Inducible Gene I (DDX58) | A key cytosolic pattern recognition receptor that senses viral RNA.[2] | Upregulated (Dose-dependent) |
| Mx1 | MX Dynamin Like GTPase 1 | An interferon-induced GTPase with broad antiviral activity against a range of RNA viruses.[2] | Upregulated (Dose-dependent) |
| IRF7 | Interferon Regulatory Factor 7 | A master regulator of type I interferon responses.[2] | Upregulated (Dose-dependent) |
| IFIT1 | Interferon-Induced Protein with Tetratricopeptide Repeats 1 | An interferon-stimulated gene that inhibits viral replication by binding to viral RNA.[2] | Upregulated (Dose-dependent) |
| IFIT2 | Interferon-Induced Protein with Tetratricopeptide Repeats 2 | An interferon-stimulated gene with antiviral properties.[2] | Upregulated (Dose-dependent) |
| IFITM1 | Interferon-Induced Transmembrane Protein 1 | Restricts viral entry into host cells.[2] | Upregulated (Dose-dependent) |
| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Synthesizes 2'-5'-linked oligoadenylates upon binding viral dsRNA, leading to RNase L activation and viral RNA degradation.[2] | Upregulated (Dose-dependent) |
| IFN-β | Interferon Beta | A type I interferon that plays a crucial role in antiviral defense.[2] | Weakly Upregulated |
| IFN-λ2/3 | Interferon Lambda 2/3 | Type III interferons with antiviral activity, particularly at mucosal surfaces.[2] | Weakly Upregulated |
Experimental Protocols
The characterization of this compound's effects on innate immune gene expression has been achieved through a combination of molecular biology techniques. Below are representative methodologies.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells are a common model. They are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) at a concentration of 40 nM for 30-48 hours.[5][7] Human hepatoma Huh7 cells and Human Umbilical Vein Endothelial Cells (HUVECs) have also been utilized.[2]
-
Compound Treatment: Differentiated THP-1 cells are treated with this compound at various concentrations, typically ranging from 0.625 µM to 10 µM, for a period of 20 hours.[5][7] A vehicle control, such as 0.5% DMSO, is run in parallel.[2][7]
Gene Expression Analysis
-
Microarray Analysis: For a global view of transcriptional changes, microarray analysis is performed. Differentiated THP-1 cells are treated with this compound, and total cellular RNA is harvested using a suitable lysis buffer (e.g., RLT buffer).[2] The RNA is then processed and hybridized to a microarray chip to assess the expression levels of thousands of genes simultaneously.[7]
-
Quantitative Real-Time PCR (qRT-PCR): To validate microarray findings and quantify the expression of specific genes, qRT-PCR is employed. Total RNA is extracted from treated cells, and cDNA is synthesized. The levels of target gene expression (e.g., IFIT1, IFIT2) are measured and normalized to a housekeeping gene like GAPDH.[2]
-
Immunoblot Analysis: To confirm that changes in mRNA levels translate to protein expression, immunoblotting (Western blotting) is conducted. Cell lysates are prepared from this compound-treated cells, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression levels of proteins such as MDA5, RIG-I, Mx1, IRF7, and IFIT1.[2]
Conclusion and Future Directions
This compound is a potent activator of the RLR pathway, leading to the robust, dose-dependent induction of a wide array of innate immune and antiviral genes.[1][2] Its mechanism of action, centered on the MAVS-dependent activation of IRF3, positions it as a promising host-directed antiviral therapeutic.[2][5] By stimulating the intrinsic antiviral capabilities of the host cell, this compound has the potential to be effective against a broad spectrum of RNA viruses, a significant advantage in the context of emerging viral threats.[2] Further research into the clinical efficacy and safety profile of this compound and similar hydroxyquinoline compounds is warranted to fully realize their therapeutic potential in treating viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. enkilife.com [enkilife.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
KIN1408: A Broad-Spectrum Antiviral Agent Activating the RIG-I-Like Receptor Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Emerging and re-emerging RNA viruses pose a significant and ongoing threat to global public health, highlighting the urgent need for broad-spectrum antiviral therapeutics.[1] One promising strategy is to target host innate immunity to elicit a wide-ranging antiviral state. KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical host surveillance system for detecting viral RNA.[2][3] By activating this pathway, this compound induces a potent interferon response and the expression of numerous antiviral genes, effectively suppressing the replication of a diverse array of pathogenic RNA viruses. This technical guide provides a comprehensive overview of the mechanism, activity, and experimental evaluation of this compound.
Mechanism of Action: RLR Pathway Activation
This compound functions by stimulating the host's innate immune signaling cascade that is naturally triggered by viral infections. The core of this mechanism is the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1] This activation is dependent on the mitochondrial antiviral-signaling (MAVS) protein, the central adaptor for the RLR pathway.[1]
Upon stimulation by this compound, the RLR pathway initiates a signaling cascade:
-
Sensing and MAVS Recruitment: While the direct target of this compound is not fully elucidated, its activity necessitates the presence of MAVS. In a natural infection, RLRs like RIG-I and MDA5 detect viral RNA and signal through MAVS.[4][5]
-
Kinase Activation: MAVS acts as a scaffold to recruit and activate downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[4]
-
IRF3 Phosphorylation and Dimerization: These kinases phosphorylate IRF3, causing it to dimerize and translocate from the cytoplasm to the nucleus.[5]
-
Antiviral Gene Expression: In the nucleus, phosphorylated IRF3 drives the expression of a wide array of antiviral genes, including Type I interferons (IFN-α/β), as well as interferon-stimulated genes (ISGs) such as RIG-I, MDA5, Mx1, IFIT1, and IRF7.[1][2] This cascade establishes a powerful antiviral state in the cell, inhibiting the replication of a broad range of viruses.
Caption: this compound activates the RLR pathway, leading to IRF3 phosphorylation and antiviral gene expression.
Broad-Spectrum Antiviral Activity
This compound has demonstrated significant efficacy against a wide range of RNA viruses from different families. Its host-directed mechanism of action makes it less susceptible to viral resistance mutations that often plague direct-acting antivirals.
Quantitative Data Summary
The antiviral activity of this compound and its parent compound, KIN1400, has been quantified against several viruses. The data below is compiled from studies in various cell culture models.[1]
| Virus Family | Virus | Compound | Metric | Value | Cell Line |
| Flaviviridae | Hepatitis C Virus (HCV) | KIN1400 | EC50 | <2 µM | Huh7 |
| Flaviviridae | Dengue Virus 2 (DV2) | This compound | RNA Reduction | >90% at 20 µM | THP-1 |
| Orthomyxoviridae | Influenza A Virus (IAV) | This compound | Titer Reduction | ~1.5-2 log units | A549 |
| Filoviridae | Ebola Virus (EBOV) | This compound | Titer Reduction | ~1.5 log units at 5 µM | HUVEC |
| Paramyxoviridae | Nipah Virus (NiV) | This compound | Titer Reduction | Significant at 5 µM | HUVEC |
| Arenaviridae | Lassa Virus (LASV) | This compound | Titer Reduction | Significant at 5 µM | HUVEC |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | This compound | Titer Reduction | ~1.5-2 log units | A549 |
Note: EC50 refers to the half-maximal effective concentration. Data for this compound is often presented as a reduction in viral titer or RNA at specified concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
General Antiviral Activity Assay (Plaque Assay)
This protocol provides a framework for assessing the ability of this compound to inhibit the production of infectious virus particles.
Caption: General workflow for assessing the antiviral activity of this compound.
Methodology:
-
Cell Seeding: Seed appropriate host cells (e.g., HUVECs, A549, Huh7) in 24-well plates and grow to confluence.[6]
-
Pre-treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) or a vehicle control (0.5% DMSO) for 22 hours.[6]
-
Infection: After 22 hours, replace the medium with fresh medium containing the same concentrations of this compound or DMSO. Two hours later (total 24-hour pretreatment), infect the cells with the virus of interest (e.g., EBOV at MOI 0.5, NiV at MOI 0.1) for 1 hour.[6]
-
Post-Infection Treatment: Remove the virus inoculum and replace it with fresh medium containing this compound or DMSO.[6]
-
Incubation & Collection: Incubate the infected cells for a period appropriate for the virus (e.g., 96 hours for EBOV).[6] Collect the cell culture supernatant.
-
Quantification: Determine the number of infectious virus particles in the supernatant by a standard plaque assay on a permissive cell line (e.g., Vero E6 cells).[6] The limit of detection is typically 25 PFU/ml.[6]
IRF3 Nuclear Translocation Assay
This immunofluorescence assay is used to visualize the activation of the RLR pathway by confirming the movement of IRF3 into the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, Huh7) on coverslips. Treat with this compound (e.g., 5, 10, or 20 µM), a positive control (e.g., Sendai Virus, SeV), or a vehicle control (0.5% DMSO).[6]
-
Fixation and Permeabilization: After the desired treatment period, fix the cells in 4% paraformaldehyde. Permeabilize the cells with a detergent such as Triton X-100.
-
Immunostaining: Stain the cells with a primary antibody against IRF3 (e.g., anti-IRF3 rabbit polyclonal antibody).[6]
-
Secondary Antibody and Nuclear Stain: Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).[6] Counterstain the nuclei with DAPI or Hoechst dye.[6]
-
Imaging: Acquire images using a fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the IRF3 signal (green) and the nuclear stain (blue).
Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify the induction of innate immune genes following this compound treatment.
Methodology:
-
Cell Treatment: Treat macrophage-like cells (e.g., PMA-differentiated THP-1 cells) with this compound or DMSO control for a specified time (e.g., 20 hours).[1]
-
RNA Extraction: Harvest the cells and extract total cellular RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IFIT1, MX1, RIG-I, MDA5) and a housekeeping gene for normalization (e.g., GAPDH).[6]
-
Data Analysis: Calculate the fold induction of the target genes in this compound-treated samples relative to the DMSO-treated controls using the ΔΔCt method.[6]
Conclusion
This compound is a potent, host-directed antiviral agent that activates the RLR signaling pathway to induce a broad-spectrum antiviral state. By stimulating the production of interferons and a suite of interferon-stimulated genes, it effectively inhibits the replication of numerous clinically significant RNA viruses in cell culture models. Its mechanism of action, targeting a conserved innate immune pathway, presents a high barrier to the development of viral resistance. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound and similar host-targeted antivirals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. KEGG PATHWAY: RIG-I-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Activation of RIG-I-like Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1408: A Technical Guide to its Discovery and Preclinical Development as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating potent broad-spectrum antiviral activity in preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound. It includes a compilation of quantitative data from key experiments, detailed representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While this compound showed significant promise as a host-directed antiviral, its development trajectory has pivoted towards immuno-oncology and vaccine adjuvant applications, reflecting a broader strategic focus of its developer, Kineta, Inc. This document serves as a comprehensive resource for researchers interested in the RLR pathway and the development of innate immune agonists.
Discovery and Development History
This compound belongs to a series of hydroxyquinoline-based compounds identified through a high-throughput screening campaign aimed at discovering activators of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral infections.[1] This screening effort was part of a broader initiative by Kineta, Inc. to develop small molecule agonists of the RLR pathway for therapeutic purposes.[2]
The initial lead compound, KIN1400, was identified from a diverse chemical library for its ability to induce the expression of IRF3-dependent genes.[1] Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of several analogs, including this compound. This compound was selected for further development due to its comparable antiviral potency to the parent compound and improved solubility characteristics.[1]
Kineta's RLR agonist program has received funding support, including grants from the National Institute of Allergy and Infectious Diseases (NIAID), to advance these novel antiviral candidates.[2] While initially focused on broad-spectrum antiviral applications, the program has since expanded to explore the potential of these RLR agonists, such as the related compound KIN1148, as vaccine adjuvants and in cancer immunotherapy.[3][4][5][6][7][8][9] In 2018, Kineta entered into a research collaboration and license agreement with Pfizer to develop RIG-I agonists for cancer immunotherapy, highlighting a significant strategic direction for this class of molecules.[10]
As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of viral infections.
Mechanism of Action: Activating the RLR Signaling Pathway
This compound exerts its antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system responsible for detecting viral RNA in the cytoplasm.
Signaling Pathway Diagram
Caption: this compound activates the RIG-I receptor, initiating a signaling cascade through MAVS and TBK1/IKKε, leading to the phosphorylation and dimerization of IRF3. Activated IRF3 translocates to the nucleus to drive the expression of antiviral genes.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical experiments evaluating the antiviral activity of this compound and its parent compound, KIN1400.
Table 1: In Vitro Antiviral Activity of KIN1400 Series Compounds
| Virus | Cell Line | Compound | Concentration (µM) | % Viral RNA Reduction (relative to DMSO) | Reference |
| West Nile Virus (WNV) | HEK293 | KIN1400 | 20 | >90% | [1] |
| Dengue Virus 2 (DV2) | Huh7 | KIN1400 | 20 | ~80% | [1] |
| Dengue Virus 2 (DV2) | THP-1 | This compound | 10 | ~75% | [1] |
| Hepatitis C Virus (HCV) | Huh7.5 | KIN1400 | 10 | ~70% (prophylactic) | [1] |
| Ebola Virus (EBOV) | HUVEC | This compound | 5 | >90% (infectious particles) | [1] |
| Nipah Virus (NiV) | HUVEC | This compound | 5 | ~90% (infectious particles) | [1] |
| Lassa Virus (LASV) | HUVEC | This compound | 5 | ~80% (infectious particles) | [1] |
Table 2: Induction of Innate Immune Gene Expression by this compound in THP-1 Cells
| Gene | Fold Induction (relative to DMSO) at 10 µM | Reference |
| IFIT1 | >100 | [1] |
| RIG-I | ~10 | [1] |
| MDA5 | ~5 | [1] |
| IRF7 | ~15 | [1] |
| Mx1 | ~20 | [1] |
Experimental Protocols
The following are representative protocols for key experiments based on the methodologies described in the primary literature.[1] These are intended to provide a detailed understanding of the experimental setup and should be adapted as needed for specific laboratory conditions.
In Vitro Antiviral Activity Assay (Plaque Assay)
This protocol describes the quantification of infectious viral particles following treatment with this compound.
Workflow Diagram:
Caption: Workflow for determining antiviral activity using a plaque assay.
Detailed Protocol:
-
Cell Seeding: Seed Vero cells (or other susceptible cell lines) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: On the day of infection, remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a DMSO vehicle control diluted in serum-free medium. Incubate for a predetermined time (e.g., 24 hours for prophylactic studies).
-
Viral Infection: Remove the compound-containing medium and infect the cells with the virus of interest at a multiplicity of infection (MOI) that will produce a countable number of plaques. Adsorb the virus for 1-2 hours at 37°C.
-
Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with a solution of 10% formalin. Following fixation, remove the overlay and stain the cell monolayer with a crystal violet solution.
-
Plaque Counting: Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well to determine the viral titer. The percent inhibition is calculated relative to the DMSO-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Innate Immune Gene Expression
This protocol outlines the measurement of changes in the expression of antiviral genes in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for quantifying gene expression changes using qRT-PCR.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., THP-1 monocytes) in 12-well plates. Treat the cells with the desired concentrations of this compound or DMSO control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Quantitative PCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., IFIT1, RIG-I, MDA5, IRF7, Mx1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the resulting amplification data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the DMSO-treated control.
Preclinical Safety and Toxicology
There is limited publicly available information specifically on the preclinical safety and toxicology of this compound. However, the development of small molecule RIG-I agonists for therapeutic use necessitates a thorough evaluation of their safety profile. Key considerations for the preclinical toxicology of such compounds would include:
-
In vitro cytotoxicity: Assessment of the compound's toxicity in various cell lines to determine the therapeutic window.
-
In vivo tolerability: Single and repeat-dose toxicity studies in animal models (e.g., rodents, non-human primates) to identify potential target organs of toxicity and establish a maximum tolerated dose (MTD).
-
Immunotoxicity: Evaluation of the potential for exaggerated or off-target immune stimulation, which could lead to cytokine release syndrome or autoimmune-like toxicities.
-
Genotoxicity and safety pharmacology: Standard battery of tests to assess mutagenic potential and effects on major organ systems.
While specific data for this compound is not available, the progression of related RIG-I agonists into immuno-oncology programs suggests that this class of molecules has a manageable safety profile in preclinical models.[7]
Conclusion and Future Directions
This compound represents a significant discovery in the field of host-directed antiviral therapies. As a potent small molecule agonist of the RLR pathway, it has demonstrated broad-spectrum activity against a range of clinically relevant RNA viruses in vitro. The mechanism of action, involving the activation of the innate immune system to produce a multifaceted antiviral state, offers a promising strategy to combat viral infections and potentially overcome the challenge of viral resistance.
While the initial focus of the KIN1400 series was on antiviral applications, the development trajectory has pivoted towards immuno-oncology and vaccine adjuvants. This shift highlights the versatility of targeting the RLR pathway for various therapeutic indications. The collaboration between Kineta and Pfizer for the development of RIG-I agonists in cancer underscores the significant potential of this class of molecules.
Future research in the antiviral space could focus on optimizing the therapeutic index of RLR agonists, exploring their efficacy in in vivo models of viral infection, and defining the optimal timing and duration of treatment. Furthermore, a deeper understanding of the specific gene signatures induced by different RLR agonists could enable the development of more tailored therapies for specific viral diseases. The foundation of knowledge built around the discovery and preclinical characterization of this compound will undoubtedly continue to inform and inspire the development of the next generation of innate immune-modulating therapeutics.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. RIG-I agonist(Kineta) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kineta RLR Agonist Demonstrates Tumor Regression And An Adaptive Immune Response In Colon Carcinoma Model - BioSpace [biospace.com]
- 8. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pfizer.com [pfizer.com]
An In-depth Technical Guide to KIN1408: A Novel Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a synthetic small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses. By activating the host's innate immune system, this compound triggers a cascade of signaling events that culminate in the production of type I interferons and other antiviral effectors, thereby establishing a cellular antiviral state. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antiviral profile of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and development of this promising antiviral candidate.
Chemical Structure and Physicochemical Properties
This compound is a hydroxyquinoline derivative and an analog of the parent compound KIN1400. Its systematic IUPAC name is 7-((4-(Difluoromethoxy)phenyl)(5-methoxybenzo[d]thiazol-2-ylamino)methyl)quinolin-8-ol[1]. The chemical structure and key physicochemical properties of this compound are summarized below.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H19F2N3O3S | [2] |
| Molecular Weight | 479.50 g/mol | [2] |
| CAS Number | 1903800-11-2 | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | Soluble in DMSO (≥ 39 mg/mL) | [1] |
| Predicted LogP | 5.8 | (Predicted using computational models) |
| SMILES | COC1=CC=C(SC(NC(C2=CC=C(OC(F)F)C=C2)C3=C(O)C(N=CC=C4)=C4C=C3)=N5)C5=C1 | [1] |
Mechanism of Action: RLR Pathway Agonist
This compound exerts its antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system responsible for detecting viral RNA in the cytoplasm of host cells. This activation is dependent on the mitochondrial antiviral-signaling protein (MAVS) and leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3)[3].
Upon activation, IRF3, along with other transcription factors like NF-κB, drives the expression of a wide array of antiviral genes, including type I interferons (IFN-α/β) and interferon-stimulated genes (ISGs) such as MDA5, RIG-I, Mx1, IRF7, and IFIT1[1][3]. These gene products collectively establish a potent antiviral state within the cell and in neighboring cells, inhibiting viral replication and spread[3].
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. Its efficacy is attributed to the induction of a host-mediated antiviral state rather than direct inhibition of viral components. This host-directed mechanism suggests a higher barrier to the development of viral resistance.
Table 2: Antiviral Activity of this compound and Parent Compound KIN1400
| Virus | Family | This compound Activity | KIN1400 EC50 | Cell Line | Assay | Reference |
| Ebola Virus (EBOV) | Filoviridae | 1.5-log unit decrease in infectious particles at 5 µM | Not Reported | HUVEC | Plaque Assay | [3] |
| Nipah Virus (NiV) | Paramyxoviridae | Significant reduction in viral titers | Not Reported | HUVEC | Plaque Assay | [3] |
| Lassa Virus (LASV) | Arenaviridae | Significant reduction in viral titers | Not Reported | HUVEC | Plaque Assay | [3] |
| Dengue Virus (DENV-2) | Flaviviridae | Suppresses viral RNA to levels similar to KIN1400 | >50% decrease in viral RNA at 2 µM | Huh7 | qRT-PCR | [3][4] |
| West Nile Virus (WNV) | Flaviviridae | Activity reported | 50% suppression of viral RNA between 2-10 µM (post-infection) | HEK293 | qRT-PCR | [3][4] |
| Hepatitis C Virus (HCV) | Flaviviridae | Activity reported | <2 µM (pre-infection); ~2-5 µM (post-infection) | Huh7 | qRT-PCR | [3][4] |
| Influenza A Virus | Orthomyxoviridae | Activity reported | Not Reported | - | - | [3] |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Activity reported | Not Reported | - | - | [3] |
Note: Specific EC50 values for this compound are not widely reported in the public literature. The data for the parent compound KIN1400 are provided for reference and to indicate the potential potency of the KIN1400 series of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity and mechanism of action.
General Cell Culture and Compound Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human embryonic kidney 293 (HEK293) cells, and human hepatoma Huh7 cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (e.g., 0.5% DMSO) is included in all experiments.
Antiviral Assays
4.2.1. Plaque Assay for Viral Titer Quantification
This assay is used to determine the number of infectious virus particles in a sample.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6 cells) in 6-well plates.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the collected cell culture supernatants.
-
Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for several days until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
Calculation: The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).
4.2.2. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This method is used to measure the amount of viral RNA within infected cells.
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe or dye (e.g., SYBR Green).
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. Results are often normalized to a host housekeeping gene (e.g., GAPDH).
Mechanism of Action Assays
4.3.1. Immunofluorescence for IRF3 Nuclear Translocation
This assay visualizes the movement of IRF3 from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or controls for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for IRF3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of IRF3 is observed as the co-localization of the IRF3 signal (e.g., green fluorescence) with the nuclear stain (e.g., blue fluorescence).
4.3.2. MAVS-Dependence Assay
To confirm the role of MAVS in this compound-mediated signaling, cells with and without MAVS expression are utilized.
-
Cell Lines: Use wild-type cells and MAVS-knockout (MAVS-KO) cells generated using techniques like CRISPR/Cas9.
-
Treatment and Analysis: Treat both cell lines with this compound and assess downstream signaling events, such as IRF3 phosphorylation or the expression of ISGs (e.g., IFIT1) via Western blotting or qRT-PCR.
-
Interpretation: The induction of these downstream markers in wild-type cells but not in MAVS-KO cells confirms the MAVS-dependency of this compound's activity.
Conclusion and Future Directions
This compound is a promising broad-spectrum antiviral agent that functions by activating the host's innate immune system through the RLR pathway. Its host-directed mechanism of action is a significant advantage, potentially reducing the likelihood of viral resistance. The data presented in this guide highlight its potent in vitro activity against a range of clinically significant RNA viruses.
Future research should focus on:
-
Comprehensive in vivo efficacy and pharmacokinetic studies in relevant animal models.
-
Determination of specific EC50 values for this compound against a wider panel of viruses.
-
Further elucidation of the precise molecular target of this compound within the RLR pathway.
-
Lead optimization to enhance potency, solubility, and drug-like properties.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study and potential clinical application of this compound as a novel antiviral therapeutic.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Quantification of viral RNA by qRT-RCR. [bio-protocol.org]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1408: A Deep Dive into its Impact on Host Antiviral Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1] This technical guide provides a comprehensive overview of the mechanism of action, quantitative antiviral efficacy, and the underlying signaling pathways activated by this compound. Detailed experimental protocols are provided to enable replication and further investigation of its properties.
Core Mechanism of Action
This compound functions as a potent activator of the host's innate immune response. It specifically targets the RIG-I-like receptor (RLR) pathway, a critical component of the cellular machinery for detecting viral RNA. Upon activation, the RLR pathway initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral gene products.
The key steps in the mechanism of action are:
-
RLR Agonism: this compound acts as an agonist of the RLR pathway.[1]
-
MAVS-Dependent Signaling: The signal is transduced through the mitochondrial antiviral-signaling protein (MAVS), an essential adaptor protein in the RLR pathway.
-
IRF3 Activation: This leads to the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor.
-
Antiviral Gene Expression: Activated IRF3 translocates to the nucleus and drives the expression of a suite of antiviral genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1.[1]
Quantitative Antiviral Activity
This compound has demonstrated significant antiviral activity against a variety of RNA viruses in vitro. The following tables summarize the quantitative data from key studies.
Table 1: Antiviral Activity of this compound against various RNA viruses.
| Virus | Cell Line | This compound Concentration (µM) | Reduction in Infectious Virus Particles (log10) | Reference |
| Ebola Virus (EBOV) | HUVEC | 5 | 1.5 | [1] |
| Nipah Virus (NiV) | HUVEC | 5 | 2.5 | [1] |
| Lassa Virus (LASV) | HUVEC | 5 | 4.5 | [1] |
Table 2: Gene Expression induced by KIN1400 series compounds in THP-1 cells.
| Gene | KIN1400 (10 µM) Fold Induction | This compound (10 µM) Fold Induction | KIN1409 (10 µM) Fold Induction |
| MDA5 | >2 | >2 | >2 |
| RIG-I | >2 | >2 | >2 |
| Mx1 | >2 | >2 | >2 |
| IRF7 | >2 | >2 | >2 |
| IFIT1 | >2 | >2 | >2 |
| (Data derived from microarray analysis, with differential gene expression defined as at least a 2-fold change in expression) |
Signaling Pathway
The signaling cascade initiated by this compound is a critical aspect of its antiviral activity. The following diagram illustrates the key components and their interactions.
Caption: this compound-activated RLR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Cell Culture and Virus Infection
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in Endothelial Cell Growth Medium.
-
THP-1 (human monocytic) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For differentiation into macrophage-like cells, THP-1 cells are treated with 40 nM phorbol myristate acetate (PMA) for 24 hours.
-
-
Virus Strains:
-
Ebola virus (EBOV)
-
Nipah virus (NiV)
-
Lassa virus (LASV)
-
-
Infection Protocol:
-
Seed cells in 24-well plates and grow to confluency.
-
Pre-treat cells with specified concentrations of this compound or DMSO (vehicle control) for 22 hours.
-
Replace the medium with fresh medium containing this compound or DMSO.
-
Two hours later, infect cells with the virus at the specified multiplicity of infection (MOI): EBOV (MOI 0.5), NiV (MOI 0.1), or LASV (MOI 0.01).
-
After 1 hour of incubation with the virus, remove the inoculum and replace it with fresh medium containing this compound or DMSO.
-
Collect cell culture supernatants at specified time points post-infection for viral titer analysis.
-
Quantification of Viral Titer (Plaque Assay)
-
Cell Line: Vero E6 cells are used for the plaque assay.
-
Protocol:
-
Serially dilute the collected cell culture supernatants.
-
Infect confluent monolayers of Vero E6 cells with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% agarose.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After a specified number of days (virus-dependent), stain the cells with a solution of crystal violet to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Gene Expression Analysis (Microarray)
-
Cell Treatment:
-
Differentiate THP-1 cells with PMA as described above.
-
Treat cells with this compound, KIN1400, KIN1409 (at 10, 2.5, and 0.625 µM), IFNβ (100 U/mL), Sendai virus (SeV; 100 HAU/mL), or DMSO for 20 hours.
-
-
RNA Extraction and Microarray:
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform microarray analysis using a platform such as Agilent SurePrint G3 Human Gene Expression Microarrays.
-
-
Data Analysis:
-
Normalize the raw microarray data.
-
Identify differentially expressed genes by comparing the treatment groups to the DMSO control. A fold change of >2 and a corrected p-value of <0.01 are typically used as thresholds for significance.
-
Caption: General experimental workflow for this compound evaluation.
Clinical Development
As of the latest available information, there are no public records of this compound entering clinical trials. The research appears to be in the preclinical stage of development.
Conclusion
This compound represents a promising host-directed antiviral agent with a broad spectrum of activity. Its ability to potently activate the RLR pathway and induce a robust antiviral state in host cells makes it a compelling candidate for further development. The detailed data and protocols presented in this guide are intended to support and accelerate research into this compound and other novel immunomodulatory antiviral therapies.
References
Preliminary In Vitro Efficacy of KIN1408: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of pathogenic RNA viruses. This document provides a comprehensive overview of the preliminary in vitro studies evaluating the efficacy of this compound. It details the compound's mechanism of action, summarizes its antiviral activity against various viruses, and provides representative experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Introduction
The emergence and re-emergence of RNA viruses pose a significant threat to global public health. The innate immune system provides the first line of defense against these pathogens, with the RIG-I-like receptor (RLR) pathway playing a central role in their detection and the subsequent induction of an antiviral state. This compound has been identified as a potent agonist of this pathway, activating downstream signaling cascades to elicit a robust innate immune response. This guide summarizes the initial in vitro findings on the antiviral efficacy of this compound.
Mechanism of Action: RLR Pathway Activation
This compound functions as a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] Its mechanism of action involves the activation of mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in the RLR pathway.[1] This activation triggers a downstream signaling cascade that culminates in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then translocates to the nucleus, where it drives the expression of a suite of innate immune genes, including Type I interferons and other interferon-stimulated genes (ISGs) such as MDA5, RIG-I, Mx1, IRF7, and IFIT1.[1] This induction of antiviral effectors establishes a cellular state that is non-permissive for viral replication.
Data Presentation: Antiviral Efficacy of this compound
Preliminary in vitro studies have demonstrated the broad-spectrum antiviral activity of this compound against several RNA viruses. The following tables summarize the available efficacy data. Due to the preliminary nature of the cited studies, specific EC50 or IC50 values are not yet publicly available.
| Virus Family | Virus | Cell Line | Efficacy Summary | This compound Concentration(s) |
| Flaviviridae | Dengue Virus 2 (DENV2) | Huh7 | Suppression of viral RNA to levels similar to the parent compound KIN1400.[1] | Not specified |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | Significant decrease in viral RNA load.[1] | 0.2, 2, or 20 µM (for parent compound KIN1400) |
| Filoviridae | Ebola Virus (EBOV) | Not specified | Inhibition of viral replication.[1] | 1 or 5 µM |
| Paramyxoviridae | Nipah Virus (NiV) | Not specified | Inhibition of viral replication.[1] | 1 or 5 µM |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Inhibition of viral replication.[1] | 1 or 5 µM |
| Orthomyxoviridae | Influenza A Virus | Not specified | Inhibition of viral replication.[1] | Not specified |
| Gene | Cell Line | Fold Change in Expression | This compound Concentration(s) |
| MDA5 | THP-1 | At least 2-fold change.[2] | 0.625, 2.5, or 10 µM |
| RIG-I | THP-1 | At least 2-fold change.[2] | 0.625, 2.5, or 10 µM |
| Mx1 | THP-1 | At least 2-fold change.[2] | 0.625, 2.5, or 10 µM |
| IRF7 | THP-1 | At least 2-fold change.[2] | 0.625, 2.5, or 10 µM |
| IFIT1 | THP-1 | At least 2-fold change.[2] | 0.625, 2.5, or 10 µM |
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to evaluate the in vitro efficacy of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Viral Plaque Assay for Titer Determination
This assay is used to quantify the number of infectious viral particles in a sample.
Materials:
-
Vero E6 cells
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose
-
Neutral Red stain
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant in serum-free DMEM.
-
Infection: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Inoculate each well with 200 µL of a virus dilution. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM with 4% FBS and 1.6% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-5 days, virus-dependent).
-
Staining and Counting: Add 1 mL of Neutral Red solution (0.01% in PBS) to each well and incubate for 2-4 hours. Carefully remove the agarose overlay and count the number of plaques. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Real-Time Quantitative PCR (RT-qPCR) for Viral RNA and Gene Expression
This method is used to quantify viral RNA levels and the expression of host innate immune genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase kit (e.g., SuperScript IV, Invitrogen)
-
qPCR master mix (e.g., SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers for the target virus and host genes (e.g., GAPDH as a housekeeping control)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each sample. Calculate the relative quantification of viral RNA or gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot for Protein Expression and Phosphorylation
This technique is used to detect specific proteins, such as MAVS and phosphorylated IRF3, in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAVS, anti-phospho-IRF3, anti-total-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Visualizations
Conclusion
The preliminary in vitro data strongly suggest that this compound is a promising broad-spectrum antiviral agent. Its mechanism of action, centered on the activation of the host's innate immune system via the RLR pathway, offers a potential advantage in combating a wide range of RNA viruses and mitigating the emergence of viral resistance. Further studies are warranted to determine the precise potency (EC50/IC50 values) of this compound against various viral pathogens and to evaluate its efficacy and safety in preclinical animal models. The experimental protocols and data presented in this guide provide a foundational framework for future research and development of this compound as a novel antiviral therapeutic.
References
KIN1408: A Potent Agonist of the RLR Pathway with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. By activating this pathway, this compound induces the production of type I interferons and other pro-inflammatory cytokines, leading to a robust, broad-spectrum antiviral state. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its characterization.
Introduction
The emergence and re-emergence of viral pathogens present a continuous threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. The innate immune system, particularly the RLR pathway, offers a promising target for such interventions. The RLRs, including RIG-I (Retinoic acid-Inducible Gene I) and MDA5 (Melanoma Differentiation-Associated protein 5), are cytosolic sensors that recognize viral RNA patterns. Upon activation, RLRs trigger a signaling cascade culminating in the activation of transcription factors like IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of antiviral genes.
This compound has been identified as a potent agonist of the RLR pathway, demonstrating significant antiviral activity against a wide range of RNA viruses. This guide details the interaction of this compound with the RLR pathway and provides the necessary technical information for its evaluation as a potential antiviral therapeutic.
Mechanism of Action: this compound and the RLR Signaling Pathway
This compound functions as a small molecule agonist that activates the RLR signaling cascade. The core of this mechanism lies in its ability to stimulate the downstream signaling components, leading to a potent antiviral state.
The interaction of this compound with the RLR pathway is dependent on the mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in the RLR cascade.[1] Upon activation, likely through an upstream event, this compound facilitates the activation of MAVS, which then serves as a platform for the recruitment and activation of downstream signaling molecules. This leads to the phosphorylation and activation of the transcription factor IRF3.[2] Activated IRF3 translocates to the nucleus, where it induces the expression of a suite of innate immune genes, including RIG-I, MDA5, Mx1, IRF7, and IFIT1.[2]
The signaling cascade initiated by this compound ultimately results in a broad-spectrum antiviral response capable of suppressing the replication of a diverse array of RNA viruses.[1][2]
Quantitative Data: Antiviral Activity of this compound
This compound exhibits broad-spectrum antiviral activity against several families of RNA viruses. While specific EC50 values for this compound are not extensively published, data from its parent compound, KIN1400, and related studies provide a strong indication of its potency. KIN1400 has demonstrated an EC50 of less than 2 µM against Hepatitis C Virus (HCV) when administered 24 hours before infection, and an estimated EC50 of approximately 2 to 5 µM when administered after infection.[2]
The antiviral efficacy of this compound has been demonstrated against the following viruses, although specific EC50 values for this compound are yet to be fully characterized in publicly available literature:
| Virus Family | Virus | Cell Line | Reported Activity of KIN1400/1408 |
| Flaviviridae | Dengue virus 2 (DENV-2) | Huh7 | Dose-dependent reduction in viral RNA.[2] |
| Hepatitis C Virus (HCV) | Huh7 | EC50 < 2 µM (prophylactic), ~2-5 µM (therapeutic) for KIN1400.[2] | |
| Filoviridae | Ebola virus (EBOV) | HUVECs | Suppression of infectious virus production at 1 µM and 5 µM.[2] |
| Paramyxoviridae | Nipah virus (NiV) | HUVECs | Suppression of infectious virus production at 1 µM and 5 µM.[2] |
| Arenaviridae | Lassa virus (LASV) | HUVECs | Suppression of infectious virus production at 1 µM and 5 µM.[2] |
| Orthomyxoviridae | Influenza A virus | Not Specified | Exhibits activity.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the RLR pathway and its antiviral activity.
IRF3 Phosphorylation Western Blot
This protocol details the detection of IRF3 phosphorylation, a key indicator of RLR pathway activation.
Materials:
-
PMA-differentiated THP-1 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-IRF3, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed PMA-differentiated THP-1 cells and treat with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRF3, total IRF3, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize bands using an imaging system.
Viral Plaque Assay
This protocol is for quantifying infectious virus particles following treatment with this compound.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for Ebola, Nipah, Lassa viruses)
-
This compound
-
Virus stock
-
Culture medium
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for 24 hours prior to infection.
-
Virus Infection: Remove the medium and infect cells with serial dilutions of the virus for 1 hour.
-
Overlay Application: Remove the virus inoculum and add the overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days).
-
Fixation and Staining: Fix the cells and stain with crystal violet to visualize plaques.
-
Plaque Counting: Count the number of plaques in each well to determine the viral titer (PFU/mL).
-
Data Analysis: Calculate the percent inhibition of plaque formation at each this compound concentration to determine the EC50 value.
Quantitative RT-PCR (qRT-PCR) for Viral Load
This protocol measures the quantity of viral RNA in infected cells treated with this compound.
Materials:
-
Infected and treated cell samples
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix
-
Primers and probe specific for the target viral gene and a host housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers/probes.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral gene and the housekeeping gene. Calculate the relative viral RNA levels using the ΔΔCt method.
Conclusion
This compound is a promising broad-spectrum antiviral agent that functions by activating the host's innate immune RLR pathway. Its ability to induce a MAVS- and IRF3-dependent antiviral state makes it a valuable tool for research and a potential candidate for therapeutic development against a range of RNA viruses. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of this compound and similar RLR agonists. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Methodological & Application
KIN1408: A Novel Agonist of the Innate Immune System for Cellular Research
Application Notes and Protocols
Introduction
KIN1408 is a small molecule compound identified as a potent agonist of the Retinoic acid-inducible gene I (RIG-I)-like receptor (RLR) pathway. This pathway is a critical component of the innate immune system, responsible for detecting viral RNA and initiating an antiviral response. This compound activates this pathway, leading to the downstream activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons and other antiviral genes.[1] This targeted activation of the innate immune response makes this compound a valuable tool for researchers in virology, immunology, and oncology. In the context of cancer, the induction of an antiviral-like state in tumor cells, a concept known as "viral mimicry," can enhance their recognition and elimination by the immune system.[2][3][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its application in virology and its potential translation to cancer research.
Mechanism of Action
This compound functions as a specific agonist of the RLR signaling pathway. It initiates a signaling cascade that involves the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of IRF3. Activated IRF3 then translocates to the nucleus and drives the expression of a suite of innate immune genes, including interferons.[1] This mechanism does not rely on the presence of viral RNA, allowing for the controlled activation of this pathway in a variety of experimental settings.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug treatment leads tumor cells to imitate viral infection | Broad Institute [broadinstitute.org]
- 3. Hidden immune defense mechanism could be used to fight cancer, says study | EurekAlert! [eurekalert.org]
- 4. Frontiers | Antiviral Responses in Cancer: Boosting Antitumor Immunity Through Activation of Interferon Pathway in the Tumor Microenvironment [frontiersin.org]
KIN1408: In Vitro Application Notes and Protocols for Antiviral Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound in virology and immunology research. The provided methodologies are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a tool to investigate innate immunity and develop novel antiviral strategies.
Mechanism of Action
This compound functions by activating the RLR signaling pathway. This pathway is a critical component of the innate immune system responsible for detecting viral RNA. Upon activation, this compound signaling proceeds through the mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).[1] Activated IRF3 then translocates to the nucleus, where it induces the transcription of a suite of innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1.[1][2] The upregulation of these genes establishes an antiviral state within the cell, effectively inhibiting the replication of a broad range of RNA viruses.[1][2]
In Vitro Antiviral Activity
This compound has demonstrated efficacy against a range of RNA viruses. The following table summarizes the effective concentrations of the closely related and functionally similar compound, KIN1400, which can be used as a starting point for designing experiments with this compound.
| Compound | Virus | Cell Line | Assay Type | Effective Concentration (EC50) | Reference |
| KIN1400 | West Nile Virus (WNV) | HEK293 | Viral RNA Reduction | <2 µM | [1] |
| KIN1400 | Dengue Virus 2 (DV2) | Huh7 | Viral RNA Reduction | ~2 µM | [1] |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | Viral RNA Reduction | <2 µM (pretreatment) | [1] |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | Viral RNA Reduction | ~2-5 µM (post-infection) | [1] |
| This compound | Ebola Virus (EBOV) | HUVEC | Plaque Reduction | 1-5 µM | [1] |
| This compound | Nipah Virus (NiV) | HUVEC | Plaque Reduction | 1-5 µM | [1] |
| This compound | Lassa Virus (LASV) | HUVEC | Plaque Reduction | 1-5 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., HEK293, Huh7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.
Materials:
-
This compound (dissolved in DMSO)
-
Virus stock of interest
-
Host cell line permissive to the virus (e.g., Vero cells)
-
Complete cell culture medium
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Pretreatment: Treat the cells with various concentrations of this compound in complete medium for 22-24 hours.[1] Include a vehicle control.
-
Virus Infection: Remove the medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 50-100 PFU/well) for 1-2 hours.
-
Overlay: Remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control.
Analysis of Innate Immune Gene Expression (RT-qPCR)
This protocol describes how to measure the induction of innate immune genes in response to this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., THP-1, Huh7)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IFIT1, MDA5, RIG-I, etc.) and a housekeeping gene (GAPDH, ACTB)
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Detection of IRF3 Phosphorylation (Western Blot)
This protocol is for the detection of activated IRF3 via its phosphorylation.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total-IRF3 antibody to normalize for protein loading.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High Cytotoxicity in Cell Viability Assay | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration is below 0.5%. | |
| No Antiviral Effect Observed | This compound concentration is too low. | Increase the concentration of this compound. |
| Insufficient pretreatment time. | Ensure a pretreatment time of at least 22 hours.[1] | |
| Cell line is not responsive. | Use a cell line known to have a functional RLR pathway. | |
| No Induction of Innate Immune Genes | Suboptimal treatment time. | Perform a time-course experiment to determine the peak of gene expression. |
| Inefficient RNA extraction or cDNA synthesis. | Verify the quality and quantity of RNA and cDNA. | |
| No Phospho-IRF3 Signal in Western Blot | Insufficient this compound stimulation. | Increase the concentration or duration of this compound treatment. |
| Inactive phosphatase inhibitors. | Use fresh lysis buffer with active phosphatase inhibitors. | |
| Antibody issue. | Use a validated antibody for phospho-IRF3. |
References
Application of KIN1408 in Studying Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a potent small molecule agonist belonging to the hydroxyquinoline family of compounds that has emerged as a valuable tool for investigating the innate immune system.[1][2] It functions by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the host's first-line defense against viral infections.[1][2] Upon activation, the RLR pathway initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state. This compound's ability to specifically target and stimulate this pathway makes it an invaluable asset for researchers studying viral pathogenesis, innate immune signaling, and for professionals in the field of drug development seeking to modulate immune responses for therapeutic benefit. This document provides detailed application notes and protocols for the utilization of this compound in studying innate immunity.
Mechanism of Action
This compound activates the innate immune response through the RLR pathway. This pathway is initiated by pattern recognition receptors (PRRs) such as RIG-I and MDA5, which detect viral RNA in the cytoplasm. While the direct molecular target of this compound has not been definitively identified, studies have shown that its downstream effects are dependent on the mitochondrial antiviral-signaling (MAVS) protein.[1] MAVS acts as a crucial adaptor protein that, upon activation, recruits and activates downstream signaling molecules, including TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Activated IRF3 then translocates to the nucleus, where it drives the expression of a wide array of antiviral genes, including type I interferons (IFN-α/β) and interferon-stimulated genes (ISGs) such as IFIT1, IFIT2, and Mx1.[1]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to demonstrate its effects on innate immune gene expression and its antiviral activity.
Table 1: Dose-Dependent Induction of Innate Immune Genes by this compound in THP-1 Cells
| Gene | Fold Induction (vs. DMSO control) |
| MDA5 | Dose-dependent increase |
| RIG-I | Dose-dependent increase |
| Mx1 | Dose-dependent increase |
| IRF7 | Dose-dependent increase |
| IFIT1 | Dose-dependent increase |
Data summarized from immunoblot analysis.[1]
Table 2: Antiviral Activity of this compound against Various RNA Viruses
| Virus | Cell Line | Assay | Result |
| Dengue Virus 2 (DV2) | Huh7 | RT-PCR | Dose-dependent reduction in viral RNA levels[1] |
| West Nile Virus (WNV) | HEK293 | RT-PCR | Significant reduction in viral RNA levels[1] |
| Hepatitis C Virus (HCV) | Huh7 | - | Inhibition of replication[1] |
| Influenza A Virus (IAV) | Cultured cells | Plaque Assay | ~1.5- to 2-log-unit decrease in infectious viral particles[1] |
| Respiratory Syncytial Virus (RSV) | Cultured cells | Plaque Assay | Suppression of viral growth[1] |
| Ebola Virus (EBOV) | HUVECs | Plaque Assay | Significant reduction in viral titers[1] |
| Nipah Virus (NiV) | HUVECs | Plaque Assay | 1.5-log-unit decrease in infectious virus particles[1] |
| Lassa Virus (LASV) | HUVECs | Plaque Assay | 4.5-log-unit decrease in infectious virus particles[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Treatment and Gene Expression Analysis
Objective: To assess the induction of innate immune genes by this compound in cultured cells.
Materials:
-
Cell line of interest (e.g., THP-1, Huh7, HEK293)
-
Complete cell culture medium
-
This compound (MedChemExpress)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNB1, IFIT1, RIG-I, MDA5, MX1, GAPDH)
-
Reagents for immunoblotting (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). As a control, prepare a vehicle-only treatment with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 20-24 hours) at 37°C in a CO2 incubator.
-
RNA Extraction and RT-qPCR:
-
After incubation, wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for the target innate immune genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Immunoblot Analysis:
-
After treatment, wash cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the proteins of interest (e.g., MDA5, RIG-I, Mx1, IRF7, IFIT1, and a loading control like tubulin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: Antiviral Assay
Objective: To evaluate the antiviral activity of this compound against a specific RNA virus.
Materials:
-
Susceptible cell line for the virus of interest (e.g., Vero E6 for many viruses, Huh7 for HCV)
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Reagents for viral quantification (e.g., plaque assay reagents, RT-qPCR reagents for viral RNA)
Procedure:
-
Prophylactic Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 24 hours before infection.
-
-
Therapeutic Treatment:
-
Alternatively, for therapeutic assessment, infect the cells with the virus first, and then add the medium containing this compound at different time points post-infection (e.g., 1, 2, 4, 8, 24 hours).[1]
-
-
Viral Infection:
-
Remove the treatment medium (for prophylactic treatment) and infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., MOI of 0.1 or 1).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Post-Infection Incubation:
-
Remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the same concentrations of this compound or DMSO.
-
Incubate the cells for a duration appropriate for the virus replication cycle (e.g., 24, 48, or 72 hours).
-
-
Quantification of Viral Load:
-
Plaque Assay: Collect the cell culture supernatant at the end of the incubation period. Perform serial dilutions and use the supernatant to infect a fresh monolayer of susceptible cells to determine the number of plaque-forming units (PFU/ml).
-
RT-qPCR: Harvest the cells and extract total RNA. Perform RT-qPCR to quantify the levels of viral RNA, normalizing to a host housekeeping gene.
-
Mandatory Visualization
Caption: Signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
KIN1408: A Potent Agonist for Probing RIG-I-Like Receptor (RLR) Signaling and Antiviral Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. By activating this key innate immune pathway, this compound induces the expression of a suite of antiviral genes, making it an invaluable tool for studying RLR-mediated immunity and for the development of novel host-directed antiviral therapeutics. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a probe for RLR signaling.
Introduction
The innate immune system provides the first line of defense against viral infections. Central to this response are pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs). The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytoplasmic PRRs that recognize viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral effector proteins.[1][2][3] This response establishes an antiviral state in infected and neighboring cells, effectively limiting viral replication and spread.[1][2]
This compound has been identified as a potent small molecule agonist that activates the RLR pathway. It signals through the essential adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein) and the transcription factor IRF3 to drive the expression of a broad range of innate immune genes.[4] This targeted activation makes this compound a specific and powerful tool for dissecting the intricacies of RLR signaling and for evaluating the potential of host-directed therapies against a multitude of viral pathogens.
RLR Signaling Pathway
The RLR signaling cascade is initiated by the recognition of viral RNA in the cytoplasm by RIG-I or MDA5.[2][3] This binding event triggers a conformational change in the RLR, leading to its interaction with the mitochondrial-associated protein MAVS.[5][6] MAVS then serves as a scaffold to recruit downstream signaling components, including TRAF proteins, which ultimately leads to the activation of the kinases TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs).[1][4]
Mechanism of Action of this compound
This compound acts as a direct or indirect agonist of the RLR pathway, initiating the signaling cascade that mimics a viral infection. Its activity is dependent on the central components of the RLR pathway, MAVS and IRF3. Studies have shown that in cells lacking MAVS, this compound fails to induce the expression of downstream innate immune genes, confirming its on-target activity.[4]
Quantitative Data Summary
The antiviral efficacy of this compound has been demonstrated against a wide array of RNA viruses. The following tables summarize the quantitative data from various studies.
Table 1: Antiviral Activity of this compound against Various RNA Viruses
| Virus | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Reduction in Viral Titer/RNA | Reference |
| Dengue Virus 2 (DV2) | Huh7 | 20 | 48 | Significant decrease in RNA levels | [4] |
| West Nile Virus (WNV) | HEK293 | 20 | 24 | Significant decrease in RNA levels | [4] |
| Hepatitis C Virus (HCV) | Huh7 | Not specified | Not specified | Antiviral activity observed | [7] |
| Influenza A Virus | Not specified | Not specified | Not specified | Antiviral activity observed | [7] |
| Ebola Virus (EBOV) | HUVECs | 5 | 96 | 1.5-log-unit decrease in infectious particles | [4] |
| Nipah Virus (NiV) | HUVECs | 1 and 5 | Not specified | Antiviral activity observed | [4] |
| Lassa Virus (LASV) | HUVECs | 1 and 5 | Not specified | Antiviral activity observed | [4] |
Table 2: Induction of Innate Immune Genes by this compound in THP-1 Cells
| Gene | Fold Induction | Reference |
| MDA5 | Dose-dependent increase | [4] |
| RIG-I | Dose-dependent increase | [4] |
| Mx1 | Dose-dependent increase | [4] |
| IRF7 | Dose-dependent increase | [4] |
| IFIT1 | Dose-dependent increase | [4][7] |
Experimental Protocols
The following are detailed protocols for key experiments to probe RLR signaling using this compound.
Protocol 1: Assessment of Antiviral Activity using Plaque Assay
This protocol is designed to quantify the reduction in infectious virus particles following this compound treatment.
Materials:
-
Target cells (e.g., HUVECs, Huh7)
-
Susceptible cells for plaque assay (e.g., Vero cells)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Appropriate cell culture medium
-
Virus stock of interest
-
Agarose or other overlay medium for plaque assay
-
Crystal violet solution for staining
Procedure:
-
Seed target cells in 24-well plates and allow them to reach confluence.[4]
-
Pre-treat the cells with desired concentrations of this compound (e.g., 1 µM and 5 µM) or DMSO (vehicle control) for 22-24 hours.[4]
-
Infect the cells with the virus of interest at a specific multiplicity of infection (MOI) for 1 hour.[4]
-
After the 1-hour incubation, remove the virus inoculum and wash the cells.
-
Add fresh medium containing the same concentrations of this compound or DMSO back to the respective wells.[4]
-
Incubate the plates for a duration appropriate for the virus being studied (e.g., 96 hours for EBOV).[4]
-
Collect the cell culture supernatants.
-
Perform a plaque assay on a susceptible cell line (e.g., Vero cells) to determine the viral titer in the supernatants.
-
Stain the plaques with crystal violet and count to calculate the plaque-forming units per milliliter (PFU/mL).
Protocol 2: Analysis of Innate Immune Gene Expression by RT-PCR
This protocol details the measurement of this compound-induced gene expression.
Materials:
-
Target cells (e.g., THP-1, Huh7)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., MDA5, RIG-I, Mx1, IRF7, IFIT1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed target cells in appropriate culture vessels.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 20 hours).[4]
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for the genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.
Protocol 3: Immunoblot Analysis of Protein Expression
This protocol is for assessing the protein levels of key signaling molecules and induced antiviral proteins.
Materials:
-
Target cells
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against target proteins (e.g., MDA5, RIG-I, Mx1, IRF7, IFIT1, phospho-IRF3, total IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells with this compound or DMSO as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the proteins of interest overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation status.
Conclusion
This compound is a robust and specific tool for the investigation of RLR signaling. Its ability to potently induce a MAVS- and IRF3-dependent antiviral state provides a valuable means to explore the host's innate immune response to RNA viruses. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of innate immunity and the development of next-generation antiviral therapies.
References
- 1. Regulation of RIG-I-like receptor signaling by host and viral proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Illuminating the Innate Immune Response: Techniques for Measuring KIN1408-Induced IRF3 Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a potent small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system's first line of defense against viral pathogens.[1] By activating the RLR pathway, this compound triggers a signaling cascade that culminates in the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor.[2][3] Activated IRF3 translocates to the nucleus, where it drives the expression of a host of antiviral genes, including Type I interferons (IFNs) and interferon-stimulated genes (ISGs).[2][4] This application note provides detailed protocols for robustly and quantitatively measuring this compound-induced IRF3 activation, a crucial step in the characterization of this and similar immune-modulating compounds.
This compound Mechanism of Action: The RLR-IRF3 Signaling Axis
This compound initiates a signaling cascade that begins with the activation of RIG-I, a cytosolic pattern recognition receptor. This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the assembly of a downstream signaling complex. This complex includes TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus to initiate the transcription of target genes.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the expression of key IRF3-inducible genes in PMA-differentiated THP-1 cells following a 20-hour treatment. The data is presented as fold change relative to DMSO-treated control cells.[2][3]
| Gene | 0.625 µM this compound (Fold Change) | 2.5 µM this compound (Fold Change) | 10 µM this compound (Fold Change) |
| IFIT1 | >2 | >2 | >2 |
| MDA5 | >2 | >2 | >2 |
| RIG-I | >2 | >2 | >2 |
| Mx1 | >2 | >2 | >2 |
| IRF7 | >2 | >2 | >2 |
Note: Differential gene expression was defined as at least a 2-fold change in expression with a Benjamini-Hochberg-corrected p-value < 0.01.[2]
Experimental Protocols
Herein, we provide detailed protocols for three key experimental techniques to measure this compound-induced IRF3 activation.
Western Blotting for Phosphorylated IRF3 (p-IRF3)
This protocol details the detection of phosphorylated IRF3 (at Ser396), a hallmark of its activation, in cell lysates.
Materials:
-
Cell Line: THP-1 (human monocytic leukemia) or Huh7 (human hepatoma) cells.
-
This compound: Stock solution in DMSO.
-
PMA (Phorbol 12-myristate 13-acetate): For THP-1 differentiation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-IRF3 (Ser396) monoclonal antibody, Rabbit anti-IRF3 polyclonal antibody, and Mouse anti-β-actin antibody.
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Treatment:
-
For THP-1 cells, differentiate with 50 ng/mL PMA for 24-48 hours.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-IRF3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total IRF3 and β-actin as loading controls.
-
Immunofluorescence Microscopy for IRF3 Nuclear Translocation
This method visualizes the movement of IRF3 from the cytoplasm to the nucleus upon activation by this compound.
Materials:
-
Cell Line: Huh7 or HeLa cells.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary Antibody: Rabbit anti-IRF3 polyclonal antibody.[2]
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.[2]
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM) or DMSO for the desired time (e.g., 6 hours). Sendai virus infection can be used as a positive control.[2]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-IRF3 primary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear IRF3 localization.
-
IRF3-Dependent Reporter Gene Assay
This assay quantifies the transcriptional activity of IRF3 by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IRF3-responsive promoter, such as the IFN-β promoter or an interferon-stimulated response element (ISRE).
Materials:
-
Cell Line: HEK293T cells.
-
This compound: Stock solution in DMSO.
-
Reporter Plasmid: pISRE-Luc or pIFNβ-Luc (containing the firefly luciferase gene).
-
Control Plasmid: pRL-TK (containing the Renilla luciferase gene for normalization).
-
Transfection Reagent.
-
Luciferase Assay System.
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the IRF3-responsive reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours.
-
-
This compound Treatment:
-
Treat the transfected cells with a dose range of this compound (e.g., 0.1 to 20 µM) or DMSO control for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity relative to the DMSO-treated control.
-
Conclusion
The protocols outlined in this application note provide a comprehensive toolkit for researchers to accurately and quantitatively assess the activation of IRF3 by this compound. By employing these methods, scientists can effectively characterize the potency and mechanism of action of this compound and other novel innate immune agonists, thereby accelerating the development of new antiviral and immunotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KIN1408 Antiviral Activity Assessment
Introduction
KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1] Its mechanism of action involves the activation of mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).[2] Activated IRF3 then translocates to the nucleus, driving the expression of various innate immune and interferon-stimulated genes (ISGs) such as RIG-I, MDA5, Mx1, IFIT1, and IRF7.[2] This induction of a host-mediated antiviral state effectively suppresses viral replication. This compound has shown efficacy against viruses from diverse families including Flaviviridae (Dengue, West Nile, HCV), Orthomyxoviridae (Influenza A), Filoviridae (Ebola), Arenaviridae (Lassa), and Paramyxoviridae (Nipah, RSV).[1][2]
These application notes provide a comprehensive protocol for researchers to assess the antiviral efficacy and mechanism of action of this compound in a laboratory setting.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key molecular pathway activated by this compound and the general experimental procedures for evaluating its antiviral properties.
References
Application Notes and Protocols for K-1408-Mediated Antiviral State Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a potent small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to induce an antiviral state in cells. The information herein is intended to guide researchers in studying innate immunity and developing novel antiviral therapeutics.
This compound activates the host's innate immune response by signaling through the mitochondrial antiviral-signaling protein (MAVS) to activate interferon regulatory factor 3 (IRF3).[1] This activation leads to the expression of a suite of antiviral genes, including type I and III interferons and various interferon-stimulated genes (ISGs), which collectively establish a cellular environment resistant to viral replication.[1]
Mechanism of Action: RLR Pathway Activation
This compound functions as a synthetic agonist of the RLR pathway, a critical component of the innate immune system responsible for detecting viral RNA in the cytoplasm. Upon introduction into cells, this compound initiates a signaling cascade that mimics the natural antiviral response.
The key steps in the this compound-induced signaling pathway are:
-
RLR Pathway Agonism : this compound acts as an agonist of the RLR pathway.
-
MAVS Activation : This leads to the activation of the downstream adaptor protein MAVS, located on the mitochondrial outer membrane.
-
IRF3 Activation : Activated MAVS serves as a platform for the recruitment and activation of kinases that phosphorylate and activate the transcription factor IRF3.[1]
-
Nuclear Translocation and Gene Expression : Activated IRF3 translocates to the nucleus, where it drives the transcription of antiviral genes. These include genes for RIG-I, MDA5, IRF7, IFIT1, IFIT2, Mx1, OAS3, and IFITM1, as well as IFN-β and IFN-λ2/3.[1]
Data Presentation
Antiviral Activity of this compound
The antiviral efficacy of this compound has been demonstrated against a variety of RNA viruses. The following tables summarize the quantitative data from key experiments.
Table 1: Antiviral Activity of this compound against Ebola Virus (EBOV), Nipah Virus (NiV), and Lassa Virus (LASV) in HUVECs [1]
| Virus | This compound Concentration (µM) | Incubation Time (h) | Reduction in Infectious Virus Particles (log-unit decrease) |
| EBOV | 5 | 96 | 1.5 |
| NiV | 5 | 48 | Not specified |
| LASV | 5 | 48 | 4.5 |
Table 2: Antiviral Activity of KIN1400 (Parent Compound) against Dengue Virus 2 (DV2) in Huh7 Cells [1]
| Treatment | Concentration | Time of Addition (h post-infection) | Inhibition of DV2 RNA Levels | Inhibition of Infectious DV2 Particle Production |
| KIN1400 | 20 µM | 1 | Effective | Effective |
| KIN1400 | 20 µM | 2 | Effective | Effective |
| KIN1400 | 20 µM | 4 | Effective | Effective |
| KIN1400 | 20 µM | 8 | Effective | Effective |
| KIN1400 | 20 µM | 24 | Effective | Effective |
Table 3: Dose-Dependent Inhibition of West Nile Virus (WNV) RNA by KIN1400 (Parent Compound) in HEK293 Cells [1]
| KIN1400 Concentration (µM) | WNV RNA Levels (% of DMSO control) |
| 0.2 | ~100% |
| 2 | ~80% |
| 10 | ~40% |
| 20 | ~20% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound.
Protocol 1: General Antiviral Assay (Prophylactic Treatment)
This protocol is designed to assess the ability of this compound to protect cells from viral infection when administered prior to virus exposure.
Materials:
-
Cell line susceptible to the virus of interest (e.g., Huh7, HEK293, HUVECs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Virus stock of known titer
-
Phosphate-buffered saline (PBS)
-
Reagents for viral quantification (e.g., agar for plaque assay, reagents for RT-qPCR)
Procedure:
-
Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A final DMSO concentration of 0.5% or less is recommended. Include a DMSO-only control.
-
Remove the culture medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 24 hours at 37°C.
-
After the pre-treatment period, remove the medium and infect the cells with the virus at the desired multiplicity of infection (MOI) in a small volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells once with PBS.
-
Add fresh complete medium to the cells.
-
Incubate for the desired duration of the experiment (e.g., 24, 48, 72, or 96 hours).
-
At the end of the incubation period, collect the cell culture supernatant and/or cell lysates for viral quantification.
-
Quantify the viral load using an appropriate method, such as a plaque assay to determine infectious virus particles or RT-qPCR to measure viral RNA levels.
Protocol 2: Time-of-Addition Assay (Therapeutic Treatment)
This protocol helps to determine the window of opportunity for this compound to exert its antiviral effect when added after viral infection has been established.
Materials:
-
Same as Protocol 1
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Infect the cells with the virus at the desired MOI in serum-free medium.
-
After a 1-2 hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh complete medium.
-
At various time points post-infection (e.g., 1, 2, 4, 8, 24 hours), add this compound or DMSO to the culture medium to the desired final concentration.
-
Incubate all plates until a fixed endpoint (e.g., 48 hours post-infection).
-
Collect cell culture supernatants and/or cell lysates.
-
Quantify the viral load using a suitable method to determine the reduction in viral replication at each treatment time point.
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, MTS, or a commercially available kit)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a DMSO-only control and a no-treatment control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the same duration as the antiviral assays (e.g., 24, 48, 72, or 96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells.
Conclusion
This compound represents a promising tool for studying the innate immune response and for the development of broad-spectrum antiviral therapies. By activating the RLR pathway through a MAVS- and IRF3-dependent mechanism, this compound induces a robust antiviral state in cells, effectively inhibiting the replication of a wide range of RNA viruses. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of experimental design, including appropriate controls and cytotoxicity assessments, will ensure the generation of reliable and meaningful results.
References
Application Notes and Protocols: KIN1408 in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action involves the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune system.[3][4] This activation leads to the induction of a cascade of antiviral genes, including interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state within the host cells.[1][3] This host-centered mechanism of action makes this compound a promising candidate for combination therapy with direct-acting antivirals (DAAs) that target specific viral components. The combination of a host-directed immunotherapy like this compound with a virus-specific DAA could offer a synergistic approach to enhance viral clearance, reduce the emergence of drug-resistant viral strains, and potentially lower the required therapeutic doses of each agent.[5][6]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in combination with other antiviral agents. The protocols outlined below describe the necessary in vitro experiments to determine the nature of the interaction between this compound and other antivirals, such as synergy, additivity, or antagonism.
Mechanism of Action: this compound Signaling Pathway
This compound stimulates the host's innate immune response by targeting the RLR pathway. Upon entering the cell, this compound is recognized by RIG-I (Retinoic acid-inducible gene I), which then activates the mitochondrial antiviral-signaling protein (MAVS).[3] MAVS acts as a scaffold, recruiting downstream signaling molecules, including TRAF3, TBK1, and IKKε.[7] This signaling complex phosphorylates and activates IRF3.[3][7] Activated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of various antiviral genes, leading to their transcription and the establishment of an antiviral state.[3][4]
Rationale for Combination Therapy
Combining this compound with direct-acting antivirals (DAAs) presents a compelling strategy for several reasons:
-
Synergistic Efficacy: this compound's host-directed mechanism can complement the virus-specific action of DAAs, leading to a more potent antiviral effect than either agent alone.
-
Broad-Spectrum Activity: this compound has demonstrated activity against a wide range of RNA viruses, including Hepatitis C Virus (HCV), Influenza A, Dengue virus, Ebola virus, Nipah virus, and Lassa virus.[1] This makes it a versatile partner for various DAAs.
-
Reduced Risk of Resistance: By targeting the host's innate immune system, this compound is less likely to induce viral resistance compared to DAAs that target specific viral proteins, which are prone to mutation. In combination, this compound could help suppress the emergence of DAA-resistant variants.
-
Dose Reduction and Improved Safety: A synergistic interaction may allow for the use of lower, and therefore potentially less toxic, doses of each drug to achieve the desired therapeutic effect.
Experimental Protocols
To evaluate the potential of this compound in combination therapy, a series of in vitro assays should be performed. The following protocols provide a framework for these investigations.
Experimental Workflow
The general workflow for assessing the combination of this compound with another antiviral involves determining the cytotoxicity and individual antiviral activity of each compound, followed by evaluating their combined effect to determine the nature of the interaction.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range of each compound that is non-toxic to the host cells, ensuring that any observed antiviral effects are not due to cell death.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Huh-7 for HCV, A549 for Influenza)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and partner antiviral compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and the partner antiviral in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium with no compound) and a "medium only" blank.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the effective concentration of each compound required to inhibit viral replication by 50% (EC50).
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Serial dilutions of this compound and partner antiviral
-
Overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Prepare serial dilutions of the virus and infect the confluent cell monolayers for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound and the partner antiviral in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Viral Load Quantification (qRT-PCR)
As an alternative or complementary method to the plaque reduction assay, quantitative real-time PCR can be used to measure the reduction in viral RNA levels.
Materials:
-
Infected cell lysates or culture supernatants
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
Primers and probe specific to the viral genome
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Infect cells in the presence of serial dilutions of this compound and the partner antiviral as described for the antiviral activity assay.
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or culture supernatant.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time PCR using primers and a probe specific for a conserved region of the viral genome.
-
Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.
-
Calculate the percentage of viral load reduction and determine the EC50.
Combination Antiviral Assay (Checkerboard Assay)
This assay is used to evaluate the interaction between this compound and the partner antiviral.
Protocol:
-
In a 96-well plate, prepare a checkerboard matrix of serial dilutions of this compound (e.g., along the rows) and the partner antiviral (e.g., down the columns).
-
Infect the host cells with the virus at a predetermined multiplicity of infection (MOI).
-
Add the drug combinations to the infected cells.
-
After the appropriate incubation period, measure the antiviral effect using either the plaque reduction assay (by harvesting supernatant and performing the assay) or by quantifying viral RNA via qRT-PCR.
-
Analyze the data using synergy models such as the Bliss Independence or Loewe Additivity model to determine if the combination is synergistic, additive, or antagonistic.
Data Presentation and Analysis
All quantitative data from the cytotoxicity, individual antiviral activity, and combination assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound and Partner Antiviral
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Partner Antiviral | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Combination Antiviral Activity Data (Example)
| This compound (µM) | Partner Antiviral (µM) | % Viral Inhibition |
| [Conc. 1] | [Conc. A] | [Value] |
| [Conc. 1] | [Conc. B] | [Value] |
| [Conc. 2] | [Conc. A] | [Value] |
| [Conc. 2] | [Conc. B] | [Value] |
| ... | ... | ... |
The results from the checkerboard assay can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
This compound, with its unique host-directed mechanism of action, holds significant promise as a component of combination antiviral therapy. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate the potential of this compound in combination with other antiviral agents. Such studies are essential for the development of novel and more effective therapeutic strategies against a broad range of viral diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Evaluating the Antiviral Efficacy of KIN1408 Against Specific RNA Viruses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in a laboratory setting. The provided methodologies are essential for researchers and drug development professionals working to characterize the antiviral properties of this compound and similar compounds that modulate the innate immune system.
Introduction
The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health.[3][4] The innate immune system serves as the first line of defense against viral infections, with pathogen recognition receptors (PRRs) playing a crucial role in detecting viral components and initiating an antiviral response.[2][5] The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic PRRs that recognize viral RNA and trigger a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6]
This compound is a hydroxyquinoline-based compound that functions as a potent agonist of the RLR pathway.[1][2] By activating this pathway, this compound stimulates the transcription factor interferon regulatory factor 3 (IRF3), leading to the expression of a suite of antiviral genes that establish a cellular state resistant to viral replication.[2][6] This host-directed mechanism of action suggests that this compound may have a high barrier to the development of viral resistance, making it a promising candidate for a broad-spectrum antiviral therapeutic.[7]
Mechanism of Action: this compound-Induced Antiviral State
This compound activates the RLR signaling pathway, which is a central component of the innate immune response to RNA virus infection. Upon cellular uptake, this compound mimics the presence of viral RNA, leading to the activation of RLRs. This activation initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS).[2] MAVS then recruits and activates downstream signaling components, including TBK1 and IKKε, which in turn phosphorylate and activate IRF3.[8] Activated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and a variety of interferon-stimulated genes (ISGs) with direct antiviral functions.[2][8]
Antiviral Spectrum of this compound
This compound has demonstrated in vitro activity against a range of pathogenic RNA viruses, highlighting its potential as a broad-spectrum antiviral agent.[1][2]
| Viral Family | Virus | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | Dengue Virus (DENV) | THP-1 | ~1 | [1] |
| Hepatitis C Virus (HCV) | Huh7 | ~1 | [1] | |
| West Nile Virus (WNV) | HeLa | ~1 | [2] | |
| Orthomyxoviridae | Influenza A Virus (IAV) | MDCK | ~5 | [2] |
| Filoviridae | Ebola Virus (EBOV) | HUVEC | <5 | [2] |
| Paramyxoviridae | Nipah Virus (NiV) | Vero | ~5 | [2] |
| Respiratory Syncytial Virus (RSV) | HeLa | ~5 | [2] | |
| Arenaviridae | Lassa Virus (LASV) | A549 | <5 | [2] |
Table 1: Summary of reported in vitro antiviral activity of this compound against various RNA viruses. EC50 values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antiviral activity of this compound.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for determining the titer of infectious virus and evaluating the ability of a compound to inhibit viral replication.[9][10]
Materials:
-
Appropriate host cell line for the virus of interest (e.g., Vero, MDCK, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
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This compound stock solution (in DMSO)
-
Virus stock of known titer
-
Overlay medium (e.g., 1:1 mixture of 2x growth medium and 1.2% Avicel or 0.6% agarose)[10]
-
Fixing solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells in tissue culture plates to form a confluent monolayer (90-100% confluency) overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the growth medium from the cell monolayers and add the this compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for a predetermined time (e.g., 2-24 hours) to allow for the induction of an antiviral state.[2]
-
Virus Infection: Remove the compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.[9]
-
Overlay Application: Remove the viral inoculum and gently wash the cells with PBS. Add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[9][10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for at least 30 minutes.[10] Discard the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration.
Protocol 2: Viral RNA Quantification by RT-qPCR
This method quantifies the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.[11]
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript III)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for the target viral RNA and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Treat cells with this compound and infect with the virus as described in Protocol 1 (steps 1-3). At various time points post-infection, collect cell lysates or culture supernatants.
-
RNA Extraction: Isolate total RNA from the samples using an RNA extraction kit according to the manufacturer's instructions.[11]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the viral target and a housekeeping gene, and a qPCR master mix.[13]
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral target and the housekeeping gene. Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[11]
Protocol 3: Western Blot Analysis of Viral Protein Expression
This technique is used to detect and quantify the expression of specific viral proteins in infected cells.[14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for a viral protein and a loading control (e.g., β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound and infect with the virus. At a desired time point post-infection, wash the cells with PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.[15]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the viral protein and the loading control. Normalize the viral protein expression to the loading control and compare the levels in this compound-treated samples to the vehicle-treated control.
Cytotoxicity Assessment
It is crucial to evaluate the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
MTT reagent or CellTiter-Glo reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Data Interpretation and Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the cells, suggesting a more favorable safety profile.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the evaluation of the antiviral activity of this compound. By systematically applying these methodologies, researchers can characterize the potency, spectrum, and safety profile of this promising RLR agonist. The host-directed mechanism of this compound represents an exciting avenue for the development of broad-spectrum antiviral therapies to combat a wide range of RNA virus threats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral plant‐derived natural products to combat RNA viruses: Targets throughout the viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. mcgill.ca [mcgill.ca]
- 13. Quantification of viral RNA by qRT-RCR. [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. addgene.org [addgene.org]
Troubleshooting & Optimization
KIN1408 Technical Support Center: Troubleshooting Insolubility in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the kinase inhibitor KIN1408 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the expression of various genes involved in cancer cell proliferation and survival.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
This is a common issue due to the hydrophobic nature of many kinase inhibitors, including this compound. The concentration of this compound in the final assay buffer is likely exceeding its solubility limit, even with a small percentage of the initial organic solvent (e.g., DMSO).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q4: How should I store my this compound stock solution to ensure its stability?
To maintain the integrity of your this compound stock solution, it is recommended to:
-
Use anhydrous, high-purity DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
-
Protect the solution from light.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution During My Experiment
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your experimental setup.
Step 1: Review Your Stock Solution Preparation
-
Is the stock concentration too high? While this compound is soluble in DMSO, preparing a stock at the upper limit of its solubility can lead to precipitation upon the slightest temperature change or introduction to an aqueous environment. Consider preparing a slightly lower concentration stock.
-
Is your DMSO of high quality? The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO.
Step 2: Optimize the Dilution Protocol
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual introduction to the aqueous buffer can sometimes prevent precipitation.
-
Vortex during dilution: Ensure the solution is well-mixed during each dilution step.
-
Warm the assay buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the this compound solution can sometimes improve solubility. However, be mindful of the thermal stability of other components in your assay.
Step 3: Adjust the Final Assay Conditions
-
Lower the final this compound concentration: If possible, test a lower concentration range of this compound in your assay.
-
Increase the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Determine the maximum tolerable DMSO concentration for your specific cell line and assay. Remember to include a vehicle control with the same final DMSO concentration in all experiments.
-
Consider co-solvents: For in vitro assays that do not involve live cells, the use of co-solvents like ethanol or polyethylene glycol (PEG) in addition to DMSO might enhance solubility. However, the compatibility of these solvents with your assay components must be validated.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 39 mg/mL (81.33 mM)[1] | Recommended for stock solution preparation. |
| Ethanol | Data not available | Expected to have lower solubility than DMSO. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for a Cell-Based Assay
This protocol is based on a study where this compound was used to treat human umbilical vein endothelial cells (HUVECs)[1].
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM)[1]. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium. c. Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). d. Add the this compound working solutions to the cells and incubate for the desired period. e. Important: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: Simplified CDK8/CDK19 signaling pathway.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing KIN1408 Concentration for Maximum Antiviral Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of KIN1408, a potent broad-spectrum antiviral agent. This compound functions as an agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system's response to viral infections. By activating this pathway, this compound stimulates the production of type I interferons and other antiviral genes, leading to the inhibition of a wide range of RNA viruses.
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the known antiviral activity of this compound to assist researchers in maximizing its therapeutic potential in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the RIG-I-like receptor (RLR) pathway. It activates the downstream signaling cascade that leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).[1][] Activated IRF3 then induces the transcription of a broad range of antiviral genes, including Type I interferons (e.g., IFN-β), to establish a cellular antiviral state.[1]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses, including Hepatitis C Virus (HCV), Influenza A virus, Dengue virus 2, Ebola virus, Nipah virus, and Lassa virus.[1]
Q3: What is a good starting concentration for my experiments?
A3: Based on published studies, concentrations of 1 µM and 5 µM have been shown to be effective in cell culture models against Ebola virus, Nipah virus, and Lassa virus.[1] For Hepatitis C Virus (HCV), an EC50 of less than 2 µM has been reported for the parent compound KIN1400 when administered 24 hours before infection.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific virus and cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to refer to the manufacturer's instructions for specific solubility and storage conditions. To prevent degradation, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
Q5: Is this compound cytotoxic?
A5: The parent compound, KIN1400, and its analogs, including this compound, have been shown to have low cytotoxicity at effective antiviral concentrations. However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line in parallel with your antiviral assays to calculate the selectivity index (SI).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antiviral activity observed. | - Suboptimal this compound concentration: The concentration used may be too low for the specific virus or cell line. - Timing of treatment: The timing of this compound addition relative to viral infection is critical. - Cell line unresponsive to RLR agonists: Some cell lines may have a deficient RLR signaling pathway. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. | - Perform a dose-response curve to determine the optimal EC50 for your system. - Optimize the timing of treatment (pre-treatment, co-treatment, or post-treatment). Prophylactic (pre-infection) treatment is often more effective. - Use a cell line known to have a functional RLR pathway (e.g., A549, Huh7). You can test the pathway's functionality using a positive control like poly(I:C). - Prepare fresh dilutions of this compound from a properly stored stock solution. |
| High cytotoxicity observed. | - This compound concentration is too high: Exceeding the cytotoxic threshold of the cell line. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Cell line sensitivity: The cell line being used may be particularly sensitive to the compound. | - Determine the CC50 of this compound in your cell line using a cytotoxicity assay and use concentrations well below this value. - Ensure the final DMSO concentration in your experiments does not exceed 0.5% and include a vehicle control (DMSO only). - Test the cytotoxicity in a different, more robust cell line if possible. |
| Inconsistent results between experiments. | - Variability in cell health and density: Inconsistent cell seeding and growth can affect results. - Inconsistent virus titer: Variations in the multiplicity of infection (MOI) can lead to variable results. - Pipetting errors: Inaccurate dilutions of the compound or virus. | - Maintain consistent cell culture practices, including cell passage number, seeding density, and confluence at the time of the experiment. - Titer your viral stocks accurately before each experiment to ensure a consistent MOI. - Use calibrated pipettes and perform serial dilutions carefully. |
| Difficulty in determining the EC50 value. | - Inappropriate range of concentrations tested: The concentration range may be too narrow or not centered around the expected EC50. - Assay variability: High background or variability in the assay readout. | - Use a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full dose-response curve. - Optimize your antiviral assay to reduce variability. This may include optimizing incubation times, antibody concentrations (for immunoassays), or primer/probe concentrations (for qPCR). |
Data Presentation
Antiviral Activity of this compound and Parent Compound KIN1400
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | <2 (pre-infection) | >50 | >25 | [1] |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | ~2-5 (post-infection) | >50 | >10-25 | [1] |
| This compound | Ebola Virus (EBOV) | HUVEC | Not specified | >50 | Not specified | [1] |
| This compound | Nipah Virus (NiV) | HUVEC | Not specified | >50 | Not specified | [1] |
| This compound | Lassa Virus (LASV) | HUVEC | Not specified | >50 | Not specified | [1] |
Note: Specific EC50 values for this compound against EBOV, NiV, and LASV were not provided in the primary literature, but significant antiviral activity was observed at 1 µM and 5 µM. The CC50 for this compound and its parent compound was found to be greater than 50 µM in HEK293 and Huh7 cells.
Experimental Protocols
Determination of Antiviral Activity using Plaque Reduction Assay
This protocol is a standard method to quantify the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
Appropriate host cell line for the virus of interest (e.g., Vero cells for many viruses)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity using MTT Assay
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.
Materials:
-
Host cell line used in the antiviral assay
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the antiviral assay. Add the dilutions to the wells in triplicate. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
This compound Mechanism of Action: RLR Signaling Pathway
Caption: this compound activates the RLR pathway, leading to antiviral gene expression.
Experimental Workflow for Determining this compound Antiviral Efficacy
Caption: Workflow for determining the EC50, CC50, and Selectivity Index of this compound.
References
KIN1408 In Vitro Experiments: Technical Support Center
Welcome to the technical support center for KIN1408, a potent agonist of the RIG-I-like receptor (RLR) pathway with broad-spectrum antiviral activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway. Its mechanism of action involves the activation of the innate immune response. Specifically, this compound stimulates the RLR pathway, which leads to the activation of mitochondrial antiviral-signaling protein (MAVS). This, in turn, triggers the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to induce the expression of a suite of antiviral genes, including type I interferons and interferon-stimulated genes (ISGs).[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in a variety of human cell lines, including:
-
THP-1: Human monocytic cells, often differentiated into macrophage-like cells.[1]
-
Huh7: Human hepatoma cells.[2]
-
HEK293: Human embryonic kidney cells.[2]
-
HUVECs: Human umbilical vein endothelial cells.[2]
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, a 0.5% (v/v) DMSO concentration is commonly used as a vehicle control.[2]
Q4: What is a typical concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, concentrations ranging from 0.625 µM to 20 µM have been used. For antiviral activity, concentrations of 1 µM to 5 µM have been shown to be effective.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no induction of IRF3 phosphorylation or downstream gene expression. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a strong response in the specific cell line being used. 2. Cell line responsiveness: The cell line may have a dampened RLR signaling pathway. 3. Incorrect timing of analysis: The peak of IRF3 phosphorylation and gene expression may occur at a different time point. | 1. Perform a dose-response experiment with this compound (e.g., 0.5, 1, 5, 10, 20 µM) to determine the optimal concentration. 2. Ensure the cell line expresses the key components of the RLR pathway (RIG-I, MAVS, IRF3). Consider using a positive control, such as Sendai virus (SeV) infection, to confirm pathway integrity.[2] 3. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for analysis. |
| High cell toxicity or unexpected cell death. | 1. High concentration of this compound: this compound may exhibit cytotoxicity at higher concentrations. 2. High DMSO concentration: The final concentration of the solvent, DMSO, may be toxic to the cells. | 1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM).[2] 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or overall health can affect responsiveness. 2. Preparation of this compound: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are at a consistent confluency at the time of treatment. 2. Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Difficulty in detecting antiviral effect. | 1. Timing of this compound treatment: The timing of this compound administration relative to viral infection is critical. 2. Inappropriate viral multiplicity of infection (MOI): A high MOI may overwhelm the antiviral effects of this compound. | 1. For prophylactic studies, pre-treat cells with this compound for a sufficient duration (e.g., 24 hours) before viral infection.[2] For therapeutic studies, add this compound at various time points post-infection. 2. Optimize the MOI to a level where the antiviral effect of this compound can be clearly observed. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Effective Antiviral Concentration | HUVECs | 1 µM, 5 µM | [2] |
| Concentration for Gene Expression Analysis | Differentiated THP-1 cells | 0.625 µM, 2.5 µM, 10 µM | |
| Concentration for Cell Viability Assay | HEK293, Huh7 | 5 µM, 10 µM, 20 µM | [2] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from published studies using this compound.[2]
-
Cell Seeding: Seed HEK293 or Huh7 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with complete DMEM supplemented with 0.5% (v/v) DMSO and varying concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., a combination of tumor necrosis factor-alpha (TNF-α) and cycloheximide (CHX)).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
Western Blot for RLR Pathway Activation
This protocol is a general guideline for assessing the activation of the RLR pathway by this compound.
-
Cell Treatment: Seed an appropriate cell line (e.g., THP-1, Huh7) in a 6-well plate. Once the cells reach the desired confluency, treat them with the optimal concentration of this compound or a vehicle control (0.5% DMSO) for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total IRF3, phosphorylated IRF3 (Ser396), RIG-I, MAVS, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: KIN1408 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with KIN1408.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
FAQs
-
What is this compound and what is its mechanism of action? this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which plays a crucial role in the innate immune response to viral infections.[1] It activates this pathway by targeting RIG-I, a key sensor of viral RNA in the cytoplasm. This activation leads to a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), resulting in the phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3).[2] In the nucleus, activated IRF3 drives the expression of a broad range of antiviral genes, including type I interferons and interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1][2]
-
What is the optimal solvent and storage condition for this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
What is the recommended working concentration of this compound? The effective concentration of this compound can vary depending on the cell type and the specific virus being studied. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to be effective in cell culture experiments.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting
-
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure that cells are healthy, free of contamination, and within a consistent and low passage number range for all experiments.
-
-
Possible Cause: Variability in this compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a single, well-characterized stock for each experiment. Ensure complete solubilization in DMSO before further dilution in culture medium.
-
-
Possible Cause: Differences in viral titer or infection protocol.
-
Solution: Use a consistent, accurately titered viral stock for all infections. Standardize the multiplicity of infection (MOI) and the duration of viral adsorption.
-
-
-
Issue: No or low induction of interferon-stimulated genes (ISGs).
-
Possible Cause: The cell line used does not have a functional RIG-I signaling pathway.
-
Solution: Confirm that your cell line expresses the key components of the RIG-I pathway (RIG-I, MAVS, IRF3). Consider using a positive control, such as transfection with a known RIG-I agonist like 5'ppp-dsRNA, to validate the pathway's functionality in your cells.[3]
-
-
Possible Cause: Suboptimal concentration or treatment duration of this compound.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for ISG induction in your specific cell line.
-
-
Possible Cause: Issues with RNA extraction or RT-qPCR.
-
Solution: Use a high-quality RNA extraction method and ensure the integrity of your RNA. Include appropriate controls in your RT-qPCR, such as no-template controls and a positive control for gene expression.
-
-
-
Issue: Observed cytotoxicity at effective antiviral concentrations.
-
Possible Cause: this compound may exhibit some level of cytotoxicity at higher concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound in your cell line.[4] Aim to use concentrations that show antiviral efficacy well below the cytotoxic threshold.
-
-
Possible Cause: The solvent (DMSO) is causing cytotoxicity.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments.[2]
-
-
Data Presentation
The following tables summarize quantitative data for this compound and its parent compound, KIN1400, which has a similar mechanism of action. EC50 (half-maximal effective concentration) values can vary between different cell lines, viral strains, and experimental conditions.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| KIN1400 | West Nile Virus (WNV) | HEK293 | <2 | [2] |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | <2 (pre-treatment) | [2] |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | ~2-5 (post-treatment) | [2] |
| Compound | Virus | Cell Line | Treatment Concentration (µM) | Viral Titer Reduction | Reference |
| This compound | Ebola Virus (EBOV) | HUVEC | 1 & 5 | Significant reduction | [2] |
| This compound | Nipah Virus (NiV) | HUVEC | 1 & 5 | Significant reduction | [2] |
| This compound | Lassa Virus (LASV) | HUVEC | 1 & 5 | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic potential of this compound on a specific cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT or LDH assay kit
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
2. Antiviral Activity Assay
This protocol assesses the efficacy of this compound in inhibiting viral replication.
-
Materials:
-
24-well or 48-well cell culture plates
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound stock solution (in DMSO)
-
Complete and serum-free culture media
-
-
Procedure:
-
Seed host cells in culture plates and grow to confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours) before infection.[2]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in serum-free medium for 1-2 hours.
-
Remove the viral inoculum and replace it with fresh medium containing the same concentrations of this compound as in the pre-treatment step.
-
Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24, 48, or 72 hours).
-
Collect the cell supernatant to determine the viral titer using a plaque assay or TCID50 assay. Alternatively, collect cell lysates for viral RNA or protein quantification.
-
Calculate the percentage of viral inhibition compared to the vehicle control and determine the EC50 value.
-
3. Gene Expression Analysis by RT-qPCR
This protocol measures the induction of interferon-stimulated genes (ISGs) following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target ISGs (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specific time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the RT-qPCR reactions with primers for your target ISGs and housekeeping gene.
-
Run the RT-qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
4. IRF3 Nuclear Translocation by Immunofluorescence
This protocol visualizes the movement of IRF3 from the cytoplasm to the nucleus, a key step in the signaling pathway activated by this compound.
-
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against IRF3
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-IRF3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear IRF3 localization.
-
Mandatory Visualizations
Caption: this compound activates the RIG-I signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Addressing KIN1408 off-target effects in research
Welcome to the technical support center for KIN1408, a potent agonist of the RIG-I-like receptor (RLR) pathway. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while proactively addressing potential off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] It activates this pathway to induce a robust innate immune response. The signaling cascade proceeds through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of interferon regulatory factor 3 (IRF3).[2] Activated IRF3 then translocates to the nucleus to drive the expression of a suite of antiviral and immune-modulatory genes, including type I interferons and interferon-stimulated genes (ISGs).[2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of a potent antiviral state in cells. This is characterized by the upregulation of various innate immune genes such as MDA5, RIG-I, Mx1, IRF7, and IFIT1.[1] This broad-spectrum antiviral activity has been observed against a range of RNA viruses, including Hepatitis C virus (HCV), influenza A, dengue virus, Ebola virus, Nipah virus, and Lassa virus.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound have not been extensively documented in publicly available literature, potential off-target effects for an RLR agonist could include:
-
Activation of other Pattern Recognition Receptor (PRR) pathways: Cross-activation of other innate immune signaling pathways, such as Toll-like receptors (TLRs) or NOD-like receptors (NLRs), could lead to a broader and potentially undesirable inflammatory response.
-
Cytotoxicity: At high concentrations, like many small molecules, this compound may induce cellular toxicity. It is crucial to determine the optimal concentration range for your specific cell type and experimental setup.
-
Unintended immune modulation: Prolonged or excessive activation of the innate immune system can have deleterious effects and should be carefully monitored.
Q4: How can I validate the on-target activity of this compound in my experiments?
A4: To confirm that this compound is activating the RLR pathway in your system, you can measure several key downstream markers:
-
Phosphorylation of IRF3: An early and critical step in the signaling cascade is the phosphorylation of IRF3. This can be assessed by Western blot using an antibody specific for phospho-IRF3 (Ser386).
-
Induction of ISGs: Measure the mRNA or protein levels of key interferon-stimulated genes such as IFIT1, ISG15, Mx1, or OAS1 using qRT-PCR or Western blot.
-
Type I Interferon Production: Quantify the secretion of IFN-α or IFN-β into the cell culture supernatant using an ELISA assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low induction of target genes (e.g., IFIT1, ISG15) | 1. Suboptimal concentration of this compound. 2. Cell line is not responsive to RLR agonists (e.g., lacks key pathway components like RIG-I or MAVS). 3. Incorrect timing of sample collection. 4. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. 2. Use a positive control known to induce the RLR pathway (e.g., 5'ppp-dsRNA). Confirm the expression of key RLR pathway proteins in your cell line. 3. Perform a time-course experiment to identify the peak of gene expression. 4. Ensure proper storage and handling of this compound. |
| High levels of cell death observed | 1. This compound concentration is too high, leading to cytotoxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. Prolonged incubation time. | 1. Determine the cytotoxic concentration 50 (CC50) of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50. 2. Ensure the final solvent concentration is non-toxic (typically <0.5%). Include a vehicle-only control. 3. Optimize the incubation time to achieve the desired biological effect without inducing significant cell death. |
| Inconsistent results between experiments | 1. Variation in cell passage number or density. 2. Inconsistent preparation of this compound working solutions. 3. Variability in incubation times or other experimental parameters. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh working solutions of this compound for each experiment from a concentrated stock. 3. Standardize all experimental protocols and document any deviations. |
| Suspected off-target effects | 1. Activation of other innate immune pathways. 2. Non-specific cellular stress responses. | 1. Use knockout or knockdown cell lines for other PRRs (e.g., TLRs, NLRs) to assess specificity. 2. Measure markers of cellular stress (e.g., activation of stress-activated protein kinases). Compare the gene expression profile induced by this compound with that of a known specific RLR agonist. |
Experimental Protocols
Protocol 1: Validating On-Target RLR Pathway Activation
Objective: To confirm that this compound activates the RLR pathway by measuring the induction of the interferon-stimulated gene IFIT1.
Materials:
-
Cell line of interest (e.g., A549, THP-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents (including primers for IFIT1 and a housekeeping gene, e.g., GAPDH)
Methodology:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform qRT-PCR to quantify the relative expression of IFIT1 mRNA, normalized to the housekeeping gene.
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO).
-
Add the different concentrations of this compound and the vehicle control to the wells.
-
Incubate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: this compound activates the RIG-I-like receptor (RLR) signaling pathway.
Caption: A troubleshooting workflow for experiments involving this compound.
References
How to minimize cytotoxicity of KIN1408 in cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing cytotoxicity associated with KIN1408 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which is a critical component of the innate immune system's response to viral infections.[1] Unlike a kinase inhibitor, this compound functions by activating this pathway, signaling through the mitochondrial antiviral-signaling protein (MAVS), to induce the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[2][3] Activated IRF3 then drives the expression of various innate immune and antiviral genes, such as RIG-I, MDA5, IFIT1, and Mx1, creating an antiviral state in the cell.[2]
Q2: What is the primary application of this compound?
This compound is utilized for its broad-spectrum antiviral activity. Research has demonstrated its efficacy in cell culture against a wide range of RNA viruses, including Dengue virus, Hepatitis C virus (HCV), Influenza A virus, Ebola virus, Nipah virus, and Lassa virus.[1][2] It is a tool for studying the innate immune response and for the development of host-directed antiviral therapies.[2]
Q3: What are the potential causes of cytotoxicity when using this compound?
While specific cytotoxicity data for this compound is not extensively published, cytotoxicity in cell culture can arise from several factors:
-
On-Target Cytotoxicity: Potent activation of the innate immune response can, in some cell types or conditions, lead to programmed cell death (apoptosis) as a mechanism to eliminate infected cells. While this compound has been noted to induce antiviral genes with low corresponding expression of type I and III interferons, which may be a mechanism to reduce toxicity, overstimulation is a potential concern.[4]
-
Off-Target Effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] High final concentrations of DMSO in the cell culture medium (>0.5%) can be toxic to many cell lines.
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to compounds. For example, cell lines deficient in certain signaling pathways may react differently. Highly permissive cell lines like Huh7.5.1-8, which have a deficient RIG-I pathway, may respond differently than cells with a fully functional innate immune system.[5]
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can all influence a compound's cytotoxic effects.
Q4: In which cell lines has this compound been tested?
This compound and its parent compounds have been used in a variety of human and animal cell lines, including:
-
Huh7 and its derivatives (Human hepatoma cells)[2]
-
HEK293 (Human embryonic kidney cells)[2]
-
HUVEC (Human umbilical vein endothelial cells)[2]
-
Vero (African green monkey kidney cells)[2]
-
MDCK (Madin-Darby canine kidney cells)[2]
Troubleshooting Guide: High Cytotoxicity
Issue: I am observing significant cell death after treating my cells with this compound.
This is a common issue when working with bioactive small molecules. Follow this guide to diagnose and resolve the problem.
Step 1: Evaluate Experimental Controls
-
Question: Is there cytotoxicity in my vehicle-only (e.g., DMSO) control group compared to untreated cells?
-
Action: Always run a vehicle control at the highest concentration used for this compound dilutions. If you observe toxicity in this control, the issue is likely the solvent, not the compound.
-
Solution: Reduce the final DMSO concentration in your culture medium to a non-toxic level, typically ≤0.1% for sensitive cell lines and ≤0.5% for robust ones. Prepare higher-concentration stock solutions of this compound if necessary to achieve this.
Step 2: Optimize this compound Concentration and Exposure Time
-
Question: Am I using a concentration that is too high or an incubation period that is too long?
-
Action: The effective concentration of this compound can be cell-type dependent. Published studies have used concentrations ranging from approximately 0.6 µM to 20 µM for treatment periods of 20-24 hours.[2][6]
-
Solution: Perform a dose-response experiment (see "Recommended Protocols" below) to determine the cytotoxic concentration 50 (CC50) in your specific cell line. Concurrently, you can test a range of incubation times (e.g., 12, 24, 48 hours) to find the optimal window that maximizes antiviral activity while minimizing cell death.
Step 3: Assess Cell Culture Conditions
-
Question: Could my cell culture conditions be contributing to the observed toxicity?
-
Action: Review your cell seeding density. Sub-confluent or overly confluent cultures can be more susceptible to stress and toxicity.
-
Solution: Ensure you are using a consistent and optimal seeding density that results in healthy, logarithmically growing cells at the time of treatment. Ensure media, serum, and supplements are fresh and of high quality.
Troubleshooting Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative characterization of flavivirus production in two cell lines: Human hepatoma-derived Huh7.5.1-8 and African green monkey kidney-derived Vero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KIN1408 Antiviral Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KIN1408, a broad-spectrum antiviral agent. This resource offers troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and an overview of the mechanisms of viral resistance and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway. It functions as a host-directed antiviral by stimulating the innate immune system. Specifically, this compound activates the mitochondrial antiviral signaling (MAVS) protein, leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and induces the expression of a range of antiviral genes, including type I interferons and interferon-stimulated genes (ISGs), which establish an antiviral state in the host cell.
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. These include Hepatitis C virus (HCV), influenza A virus, dengue virus 2, Ebola virus, Nipah virus, and Lassa virus.[1]
Q3: What is the likelihood of viruses developing resistance to this compound?
A3: As a host-directed therapy, this compound presents a higher genetic barrier to the development of viral resistance compared to direct-acting antivirals (DAAs) that target specific viral proteins. Because this compound targets a host pathway, a virus would need to evolve to counteract a fundamental aspect of the host's innate immune response, which is considered less likely than mutations in viral enzymes that are the targets of DAAs.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each viral strain and cell line. A dose-response experiment to determine the 50% effective concentration (EC50) is recommended. This involves treating infected cells with a serial dilution of this compound and measuring the inhibition of viral replication. Concurrently, a cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50) to ensure that the antiviral effect is not due to cell death. The selectivity index (SI = CC50/EC50) is a measure of the therapeutic window of the compound.
Q5: Can this compound be used in combination with other antiviral drugs?
A5: Yes, due to its host-directed mechanism of action, this compound has the potential for use in combination therapies with direct-acting antivirals. This approach could potentially enhance antiviral efficacy and further reduce the likelihood of resistance development. However, synergistic or antagonistic effects should be evaluated for each specific combination.
Overcoming Resistance to this compound
While resistance to host-directed antivirals is less common, viruses have evolved mechanisms to evade the host's innate immune response, which could theoretically lead to reduced susceptibility to this compound.
Potential Mechanisms of Viral "Resistance" to this compound's Effects:
-
Antagonism of the RLR Pathway: Many viruses have proteins that can inhibit key components of the RLR signaling cascade. For example, some viral proteins can target and cleave MAVS, the central adaptor protein in the pathway, or inhibit the function of TRIM25, an E3 ubiquitin ligase essential for RIG-I activation.
-
Viral Deubiquitinating Enzymes (DUBs): Some viruses encode their own DUBs that can remove the ubiquitin chains from RIG-I, thereby preventing its activation and downstream signaling.
-
Sequestration of Viral RNA: Viruses may evolve mechanisms to shield their RNA from recognition by RIG-I, for instance, by encoding proteins that bind to and sequester viral RNA.
Troubleshooting Guide for Apparent this compound Resistance:
This guide provides a structured approach to troubleshooting experiments where this compound appears to be less effective than expected.
| Problem | Possible Causes | Recommended Solutions |
| High viral replication despite this compound treatment | Suboptimal this compound concentration: The EC50 may be higher for the specific virus strain or cell line. | Perform a dose-response experiment to determine the EC50 and ensure the concentration used is optimal. |
| Cell line-specific effects: The RLR pathway may be compromised or less responsive in the chosen cell line. | Use a different, well-characterized cell line known to have a robust RLR signaling pathway. | |
| Viral antagonism of the RLR pathway: The virus may be actively inhibiting the signaling pathway targeted by this compound. | Investigate the expression and function of key RLR pathway components (e.g., RIG-I, MAVS, IRF3) in infected cells. Consider using a reporter assay to measure IRF3 activation. | |
| Degradation of this compound: The compound may be unstable under the experimental conditions. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Inconsistent antiviral activity | Variability in cell health or density: Inconsistent cell culture conditions can affect viral replication and drug efficacy. | Maintain consistent cell seeding densities and ensure cells are healthy and in the exponential growth phase at the time of infection. |
| Inaccurate virus titration: An incorrect multiplicity of infection (MOI) can lead to variable results. | Re-titer the virus stock using a reliable method such as a plaque assay to ensure a consistent MOI is used in all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to variability in drug concentrations and viral inoculum. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| High cytotoxicity observed | This compound concentration is too high: The compound may be toxic to the cells at the concentrations being tested. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of this compound in the specific cell line being used. |
| Synergistic toxicity with viral infection: The combination of viral infection and drug treatment may be more toxic than either alone. | Lower the concentration of this compound and/or the MOI of the virus. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and the related compound KIN1400 against various viral strains.
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | <2 (pre-treatment) | >50 | >25 |
| KIN1400 | Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | ~2-5 (post-treatment) | >50 | >10-25 |
| This compound | Ebola Virus | HUVEC | Plaque Assay | - (Effective at 1 & 5 µM) | Not Reported | Not Reported |
| This compound | Nipah Virus | HUVEC | Plaque Assay | - (Effective at 1 & 5 µM) | Not Reported | Not Reported |
| This compound | Lassa Virus | HUVEC | Plaque Assay | - (Effective at 1 & 5 µM) | Not Reported | Not Reported |
| This compound | Influenza A Virus | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | Dengue Virus 2 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for Influenza A Virus and Dengue Virus 2 with this compound were not explicitly found in the searched literature. Researchers should determine these values empirically.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing 1% methylcellulose or 0.5% agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (typically 100 PFU per well) in the presence of the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Overlay: Gently remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cells with the staining solution.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that results in a 50% reduction in the number of plaques.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
This protocol is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates as a measure of viral replication.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix.
-
Primers and probe specific for the target viral gene.
-
Primers and probe for a host reference gene (for normalization).
-
Real-time PCR instrument.
Procedure:
-
Sample Collection: Collect cell culture supernatants or cell lysates from infected cells treated with this compound or a vehicle control.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, primers, probe, and cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral target gene and the host reference gene. Calculate the viral load relative to the reference gene using the ΔΔCt method or by generating a standard curve with known quantities of viral RNA.
Visualizations
Caption: this compound signaling pathway leading to antiviral gene expression.
Caption: General experimental workflow for evaluating this compound antiviral activity.
References
KIN1408 Technical Support Center: Long-Term Storage Best Practices & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of KIN1408, a small molecule agonist of the RIG-I-like receptor (RLR) pathway. Adherence to these guidelines is critical for maintaining the compound's stability, activity, and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: Solid this compound should be stored at -20°C for optimal stability. When stored under these conditions, the compound is expected to be stable for at least one year.
Q2: How should I store this compound once it is dissolved in DMSO?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for several months. For short-term storage, stock solutions can be kept at 4°C for up to one month.
Q3: Can I store my this compound stock solution at -80°C?
A3: While storage at -80°C is generally acceptable for many small molecules and can provide additional stability, the recommended and validated long-term storage temperature for this compound stock solutions is -20°C.
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a solubility of ≥ 39 mg/mL.
Q5: How can I minimize the degradation of this compound in solution?
A5: To minimize degradation, it is crucial to use anhydrous, high-purity DMSO. Water and oxygen can contribute to the degradation of small molecules in solution. Additionally, protecting the stock solution from light and minimizing exposure to air by tightly sealing the vials is recommended.
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 1 year | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Several months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
| Stock Solution (in DMSO) | 4°C | Up to 1 month | For short-term use. Protect from light. |
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound after long-term storage? This guide provides a systematic approach to troubleshooting potential issues related to compound integrity and activity.
Caption: Troubleshooting workflow for this compound after long-term storage.
Issue: Reduced or No Biological Activity of this compound
If you observe a decrease or complete loss of the expected biological effect of this compound in your experiments, follow these steps to identify the potential cause.
1. Verify Storage and Handling Procedures:
-
Question: Were the solid compound and stock solutions stored at the recommended temperatures?
-
Action: Confirm that solid this compound was stored at -20°C and DMSO stock solutions were stored at -20°C for long-term or 4°C for short-term use.
-
Question: Was the stock solution subjected to multiple freeze-thaw cycles?
-
Action: Best practice is to prepare single-use aliquots. If the main stock has been frozen and thawed repeatedly, prepare a fresh stock solution from the solid compound.
-
Question: Was the compound protected from light?
-
Action: Store this compound in amber vials or wrap vials in aluminum foil to protect it from light, which can cause photodegradation.
2. Assess Compound Purity and Integrity:
If storage conditions were appropriate, the next step is to assess the purity of your this compound stock.
-
Experimental Protocol: Purity Assessment by LC-MS/HPLC
-
Sample Preparation: Dilute a small amount of your this compound stock solution in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Detection: Monitor the absorbance at a relevant UV wavelength and the mass-to-charge ratio (m/z) corresponding to this compound.
-
-
Analysis: Compare the chromatogram and mass spectrum of your stored sample to a fresh standard or the data from the Certificate of Analysis (CofA). Look for the presence of new peaks, which may indicate degradation products.
-
3. Confirm Biological Activity with a Functional Assay:
Even if the compound appears pure by analytical methods, its biological activity may be compromised. A cell-based functional assay is the most definitive way to assess the activity of this compound.
-
Experimental Protocol: this compound Activity Assay (Example) This protocol is a general guideline and should be adapted to your specific cell line and experimental setup.
-
Cell Seeding: Plate a responsive cell line (e.g., human peripheral blood mononuclear cells or a cell line known to respond to RLR agonists) in a 96-well plate.
-
Compound Treatment: Treat the cells with a dilution series of your stored this compound and a freshly prepared this compound stock (as a positive control). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient period to induce the downstream effects of RLR activation (e.g., 6-24 hours).
-
Readout: Measure a downstream marker of RLR pathway activation. This could be:
-
Gene Expression: Quantify the mRNA levels of an interferon-stimulated gene (ISG), such as IFIT1 or MX1, by RT-qPCR.
-
Protein Expression: Measure the protein levels of an ISG by Western blot or ELISA.
-
Reporter Assay: Use a cell line with a reporter construct, such as an ISG promoter driving the expression of luciferase or a fluorescent protein.
-
-
Analysis: Compare the dose-response curve of your stored this compound to that of the fresh stock. A significant rightward shift in the EC50 or a decrease in the maximum response indicates a loss of activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for this compound quality control assessment.
Troubleshooting inconsistent results with KIN1408
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KIN1408, a potent agonist of the RIG-I-like receptor (RLR) pathway with broad-spectrum antiviral activity.[1] Inconsistent results can arise from various factors in cell-based assays. This guide aims to help you identify and resolve common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonist of the RIG-I-like receptor (RLR) pathway.[1] It activates this pathway to induce the expression of innate immune genes, which in turn suppress viral replication.[2] This signaling cascade involves the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) to drive the expression of antiviral genes and type I interferons.[2][3]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), influenza A, dengue virus 2, Ebola virus, Nipah virus, and Lassa virus.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q4: In which cell lines has this compound been tested?
A4: this compound and its analogs have been evaluated in various cell lines, including human monocytic THP-1 cells, human hepatoma Huh7 cells, and human umbilical vein endothelial cells (HUVECs).[2][4]
Troubleshooting Guide
Inconsistent Antiviral Activity
Problem: Observed antiviral effect of this compound is variable between experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses. |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.[1] Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Virus Titer and MOI | Use a consistent multiplicity of infection (MOI) across all experiments. Variations in the amount of virus used for infection can significantly impact the observed efficacy of the antiviral compound. Perform viral titrations regularly to ensure accuracy. |
| Timing of Treatment | The timing of this compound treatment relative to viral infection is critical. For optimal induction of the innate immune response, cells are typically pre-treated with this compound for a specific duration (e.g., 24 hours) before infection.[2] Adhere strictly to the pre-treatment incubation time outlined in your protocol. |
| Inconsistent Readouts | Utilize a consistent and validated method for quantifying viral replication, such as RT-qPCR for viral RNA or plaque assays for infectious virus particles.[2] Ensure that the chosen assay is linear and reproducible in your system. |
High Cytotoxicity
Problem: this compound treatment results in significant cell death.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Concentrations used in published studies range from 0.625 µM to 20 µM.[2][4] |
| Solvent (Vehicle) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%.[2] Run a vehicle-only control to assess its effect on cell viability. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to this compound. It is crucial to establish a baseline for cytotoxicity in the specific cell line you are using. |
Experimental Protocols
General Protocol for Assessing Antiviral Activity of this compound
This protocol is a general guideline based on published studies.[2] Optimization for specific cell lines and viruses is recommended.
-
Cell Seeding: Seed the desired cell line (e.g., Huh7, HUVECs) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 80-90%).
-
This compound Pre-treatment: Prepare the desired concentrations of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., 0.5% DMSO). Incubate for 24 hours.
-
Viral Infection: After the pre-treatment period, remove the this compound-containing medium and infect the cells with the virus at a predetermined MOI. Include a mock-infected control.
-
Post-Infection Treatment: After the virus adsorption period (typically 1 hour), remove the virus inoculum and replace it with fresh medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the infected cells for a duration appropriate for the virus being studied (e.g., 24, 48, or 96 hours).[2] At the end of the incubation period, collect the cell culture supernatant or cell lysates for analysis of viral replication (e.g., plaque assay, RT-qPCR).
Visualizations
This compound Signaling Pathway
Caption: this compound activates the RLR pathway, leading to antiviral gene expression.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Validation & Comparative
Validating the Antiviral Effects of KIN1408 Against New Viral Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of KIN1408, a novel host-targeted antiviral agent, and outlines methodologies for validating its efficacy against new viral threats. We offer a comparison with alternative antiviral strategies, supported by experimental data, to assist researchers in the evaluation and application of this compound in antiviral drug discovery.
Introduction to this compound: A Host-Targeted Antiviral
This compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[1] Unlike direct-acting antivirals (DAAs) that target specific viral proteins, this compound stimulates the host's own defense mechanisms to establish a broad-spectrum antiviral state. This host-centric approach presents a high barrier to the development of viral resistance, a common limitation of DAAs.[2][3] By activating the RLR pathway, this compound triggers the production of interferons and other antiviral gene products that suppress viral replication.[1][4]
Mechanism of Action: RLR Pathway Activation
This compound functions by activating the RLR signaling cascade. This pathway is initiated by the recognition of viral RNA patterns by cytosolic sensors like RIG-I and MDA5. Upon activation, these sensors interact with the mitochondrial antiviral-signaling protein (MAVS). This leads to the recruitment and activation of downstream kinases, which in turn phosphorylate and activate the transcription factor IRF3 (Interferon Regulatory Factor 3).[4][5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the expression of a wide array of innate immune genes, including type I interferons and interferon-stimulated genes (ISGs) like IFIT1, Mx1, and OAS3, which collectively inhibit the replication of a broad range of viruses.[1][4]
References
Comparative Analysis of KIN1408 and Other RLR Agonists: A Guide for Researchers
In the pursuit of novel antiviral therapies and immunomodulatory agents, RIG-I-like receptor (RLR) agonists have emerged as a promising class of molecules. This guide provides a comparative analysis of KIN1408, a small molecule RLR agonist, with other well-known RLR agonists, including the small molecule KIN1148, the synthetic double-stranded RNA analog poly(I:C), and the specific RIG-I ligand 5'ppp-dsRNA. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform experimental design and therapeutic development.
RLR Agonists: An Overview
The RIG-I-like receptor (RLR) family, comprising RIG-I (Retinoic acid-inducible gene I), MDA5 (Melanoma differentiation-associated protein 5), and LGP2 (Laboratory of genetics and physiology 2), are cytosolic pattern recognition receptors crucial for detecting viral RNA and initiating an innate immune response.[1] Upon activation, these receptors trigger a signaling cascade mediated by the mitochondrial antiviral signaling protein (MAVS), leading to the activation of transcription factors such as IRF3 and NF-κB. This, in turn, results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[1][2]
This compound is a small molecule agonist of the RLR pathway that has demonstrated broad-spectrum antiviral activity against a range of viruses, including Hepatitis C virus (HCV), influenza A, dengue virus, Ebola, Nipah, and Lassa viruses.[3] Its mechanism of action involves the activation of IRF3, leading to the induction of various innate immune genes.[3]
Quantitative Comparison of RLR Agonist Activity
Direct comparative studies providing a side-by-side quantitative analysis of this compound and other RLR agonists are limited. However, data from various sources can be compiled to provide an estimate of their relative potencies. The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for the discussed RLR agonists. It is important to note that these values are highly dependent on the specific virus, cell line, and experimental conditions used.
| Agonist | Target | Virus | Cell Line | Assay | EC50/IC50 | Citation(s) |
| KIN1400* | RLR Pathway | Hepatitis C Virus (HCV) | Huh7 | Antiviral Assay | ~2-5 µM (EC50) | [4] |
| KIN1148 | RIG-I | Influenza A Virus (H1N1) | PH5CH8 | IRF3 Activation | Not specified | [5] |
| Poly(I:C) | TLR3, RIG-I, MDA5 | Chikungunya Virus (CHIKV) | BEAS-2B | Antiviral Assay | Not specified | [6] |
| 5'ppp-dsRNA | RIG-I | Dengue Virus, HCV, Influenza A (H1N1), HIV-1 | A549 | Antiviral Assay | Picomolar range | [7] |
*KIN1400 is a closely related analog of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
RLR Signaling Pathway
Caption: RIG-I-like receptor (RLR) signaling pathway.
Experimental Workflow: Plaque Assay for Antiviral Activity
Caption: Workflow for a plaque assay to determine antiviral activity.
Experimental Workflow: Luciferase Reporter Assay for RLR Activation
Caption: Workflow for a dual-luciferase reporter assay.
Experimental Workflow: qRT-PCR for Cytokine Gene Expression
Caption: Workflow for qRT-PCR analysis of cytokine gene expression.
Detailed Experimental Protocols
Plaque Assay for Antiviral Activity
This protocol is a generalized procedure for determining the viral titer and the antiviral efficacy of a compound.[1][8][9]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known or unknown titer.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Add medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 2 hours).
-
Virus Infection: Remove the compound-containing medium. Infect the cells with a known multiplicity of infection (MOI) of the virus. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the overlay and stain the cells with the staining solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). The IC50 value of the compound is determined as the concentration that inhibits the number of plaques by 50% compared to the virus control.
Dual-Luciferase Reporter Assay for RLR Activation
This assay measures the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a promoter responsive to that pathway (e.g., the IFN-β promoter for RLR activation).[10][11][12]
Materials:
-
HEK293T or A549 cells.
-
Plasmids: IFN-β promoter-firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
RLR agonist (e.g., this compound).
-
Dual-luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the IFN-β promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Agonist Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the RLR agonist. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as fold induction over the vehicle control. The EC50 value is the concentration of the agonist that produces 50% of the maximal response.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol allows for the quantification of mRNA levels of specific cytokines induced by RLR agonists.[3][13][14]
Materials:
-
Cells treated with RLR agonists.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit for cDNA synthesis.
-
SYBR Green or TaqMan-based qRT-PCR master mix.
-
Primers specific for the target cytokine genes (e.g., IFN-β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the RLR agonist for a specific time. Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix. Run the reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and then to the untreated control. The results are expressed as fold change in gene expression.
Conclusion
This compound represents a promising small molecule RLR agonist with broad-spectrum antiviral potential. While direct comparative quantitative data with other RLR agonists remains to be fully established in the literature, the available information suggests it is a potent inducer of the innate immune response. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of this compound and other RLR agonists. Future studies focusing on head-to-head comparisons of these agonists in standardized assays will be crucial for advancing the field of innate immune-targeted therapies.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Poly (I:C), an agonist of toll-like receptor-3, inhibits replication of the Chikungunya virus in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
KIN1408 vs. STING Agonists: A Comparative Guide for Immune Modulator Research
In the landscape of small molecule immune modulators, the strategic activation of innate immune pathways is a cornerstone of novel therapeutic development for a range of diseases, including cancer and viral infections. This guide provides a comparative analysis of KIN1408, a RIG-I-like receptor (RLR) agonist, and two prominent non-nucleotide STING (Stimulator of Interferon Genes) agonists, diABZI and MSA-2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, performance data, and the experimental protocols utilized for their characterization.
At a Glance: this compound, diABZI, and MSA-2
| Feature | This compound | diABZI | MSA-2 |
| Target Pathway | RIG-I-like Receptor (RLR) Pathway | STING Pathway | STING Pathway |
| Mechanism of Action | Agonist of the RLR pathway, driving IRF3 activation.[1] | Non-nucleotide agonist that binds to STING, inducing its activation.[2] | Orally available, non-nucleotide STING agonist that binds to STING as a noncovalent dimer.[1][3] |
| Primary Therapeutic Area | Antiviral[1] | Antitumor, Antiviral[2][4] | Antitumor[1][3] |
Performance Data
The following tables summarize the available quantitative data on the potency and efficacy of this compound, diABZI, and MSA-2.
Table 1: In Vitro Potency (EC50 Values)
| Compound | Assay | Cell Line | Species | EC50 | Reference |
| diABZI | STING Activation (IFN-β Secretion) | Human PBMCs | Human | 130 nM | [5] |
| STING Activation (IFN-β Secretion) | Mouse PBMCs | Mouse | 186 nM | [6] | |
| IRF Reporter Activation | THP-1 | Human | 13 nM | [7] | |
| MSA-2 | STING Activation | Human STING (WT) | Human | 8.3 µM | [1][3][8] |
| STING Activation | Human STING (HAQ) | Human | 24 µM | [1][3][8] | |
| STING Pathway Activation (IFN-β) | Bone Marrow-Derived Dendritic Cells | Mouse | 1.83 µg/mL | [9] | |
| STING Pathway Activation (IFN-β) | Bone Marrow-Derived Macrophages | Mouse | 1.48 µg/mL | [9] | |
| This compound | Antiviral Activity (HCV) | Huh7 Cells | Human | ~2-5 µM (administered post-infection) | [10] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions, cell types, and assay readouts.
Table 2: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |
| diABZI | CT-26 Colorectal Carcinoma | 1.5 mg/kg, IV, on days 1, 4, and 8 | Significant tumor growth inhibition and improved survival.[6] | [6] |
| MSA-2 | EMT-6 Breast Cancer | 50 mg/kg, PO, single dose | Significant upregulation of intratumoral IFN-β, IL-6, and TNF-α.[1][3] | [1][3] |
| U14 and TC-1 Cervical Tumors | 50 mg/kg, PO, single dose + anti-PD-1 | Significant reduction in tumor volume. | [11] | |
| MC38 Colon Adenocarcinoma | 45 mg/kg, PO | Induced tumor regression. |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| diABZI | Half-life (t1/2) | 1.4 hours | Mouse | [6] |
Signaling Pathways
The distinct mechanisms of action of this compound and the STING agonists are visually represented in the following signaling pathway diagrams.
Caption: this compound activates the RLR signaling pathway.
Caption: diABZI and MSA-2 activate the STING signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide. For detailed, step-by-step instructions, please refer to the cited publications.
In Vitro STING/RLR Activation Assays
Objective: To determine the potency of compounds in activating the STING or RLR pathway.
General Workflow:
-
Cell Culture: Culture appropriate reporter cell lines (e.g., THP1-Dual™ cells for STING, or cells engineered with an IRF-inducible luciferase reporter) or primary cells (e.g., PBMCs, dendritic cells, macrophages) under standard conditions.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., diABZI, MSA-2, this compound) for a specified period (e.g., 24 hours).
-
Readout:
-
Reporter Assays: Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IFN-β, IL-6, TNF-α) using a commercial ELISA kit. A general ELISA protocol involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody and a substrate for colorimetric detection.
-
Western Blot: Lyse the cells and perform western blotting to detect the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3. This involves protein separation by gel electrophoresis, transfer to a membrane, and probing with specific antibodies.
-
-
Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Caption: General workflow for in vitro activation assays.
In Vivo Tumor Models
Objective: To evaluate the antitumor efficacy of the immune modulators in a living organism.
General Workflow:
-
Cell Line Selection and Culture: Choose a suitable syngeneic tumor cell line (e.g., CT-26, EMT-6, MC38) that is responsive to the immune modulator being tested. Culture the cells under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.
-
Compound Administration: Once tumors have reached a predetermined size, randomize the mice into treatment and control groups. Administer the compound (e.g., diABZI, MSA-2) via the specified route (e.g., intravenous, oral, subcutaneous) and schedule. The control group typically receives a vehicle.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., cytokine levels, immune cell infiltration).
-
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to determine the efficacy of the compound.
Caption: General workflow for in vivo tumor models.
Conclusion
This compound, diABZI, and MSA-2 represent distinct classes of small molecule immune modulators with promising therapeutic potential. This compound's activation of the RLR pathway positions it as a compelling candidate for antiviral therapies. In contrast, the STING agonists diABZI and MSA-2 have demonstrated significant antitumor activity in preclinical models, with MSA-2 having the additional advantage of oral bioavailability. The choice of which modulator to investigate further will depend on the specific therapeutic application and desired immunological outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the dynamic field of innate immune modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Confirming the Role of IRF3 in KIN1408's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KIN1408, a small molecule agonist of the innate immune system, and its mechanism of action centered on the activation of Interferon Regulatory Factor 3 (IRF3). By objectively comparing its performance with an alternative IRF3 agonist, KIN1148, and providing detailed experimental data and protocols, this document serves as a resource for researchers investigating host-directed antiviral therapies.
Introduction to this compound and IRF3 Activation
This compound is a hydroxyquinoline-based small molecule that has demonstrated broad-spectrum antiviral activity.[1] Its mechanism of action is attributed to the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[1][2] A key downstream effector of this pathway is IRF3, a transcription factor that, upon activation, orchestrates the expression of a multitude of antiviral genes, including type I interferons.[3] The activation of IRF3 is a multi-step process involving phosphorylation, dimerization, and subsequent nuclear translocation.[4] this compound has been shown to drive this IRF3 activation cascade, leading to a potent antiviral state in treated cells.[5]
Comparative Analysis: this compound vs. KIN1148
To better understand the specific properties of this compound, we compare it with KIN1148, a benzothiazole-based small molecule that also functions as an IRF3 agonist.[2] While both compounds ultimately lead to IRF3 activation, their upstream mechanisms differ, providing a valuable comparative framework.
Table 1: Performance Comparison of this compound and KIN1148 on IRF3 Activation
| Parameter | This compound | KIN1148 | Reference |
| Chemical Class | Hydroxyquinoline | Benzothiazole | [2][5] |
| Direct Molecular Target | Undetermined (acts at or above MAVS) | RIG-I | [5][6] |
| IRF3 Phosphorylation | Induces dose-dependent phosphorylation of IRF3. | Induces dose-dependent phosphorylation of IRF3. | [5][6] |
| IRF3 Nuclear Translocation | Induces dose-dependent nuclear translocation of IRF3. | Induces dose-dependent nuclear translocation of IRF3. | [2][5] |
| Downstream Gene Induction | Induces expression of IRF3-dependent genes (e.g., IFIT1, MDA5, RIG-I, Mx1, IRF7). | Induces expression of IRF3- and NF-κB-dependent genes (e.g., IFIT1, IL-6). | [5][6] |
Table 2: Quantitative Comparison of this compound and Analogs on IRF3 Phosphorylation
| Compound (at 20 µM) | Fold Induction of IRF3 Phosphorylation (vs. DMSO) | Reference |
| KIN1400 (Parent Compound) | ~2.4-fold | [5] |
| This compound | ~1.6-fold | [5] |
| KIN1409 | ~3.6-fold | [5] |
Note: This data is from immunoblot analysis with band intensity quantitation using ImageJ software.[5]
Signaling Pathways
The signaling cascades initiated by this compound and KIN1148, while both converging on IRF3, have distinct upstream components.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virus Infection Triggers MAVS Polymers of Distinct Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
KIN1408: A Comparative Analysis of its Antiviral Activity Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KIN1408's activity in different cell types, supported by experimental data and detailed protocols. This compound is an agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity by inducing the innate immune response.[1]
This guide will delve into the quantitative analysis of this compound's effectiveness, outline the experimental procedures for its validation, and visualize its mechanism of action.
Quantitative Comparison of this compound Activity
The following table summarizes the antiviral activity of this compound in various cell lines against different RNA viruses. The data highlights the compound's potency and efficacy in diverse cellular contexts.
| Cell Type | Virus | Concentration | Effect | Reference |
| Differentiated THP-1 cells | Dengue virus 2 | 10 µM, 2.5 µM, 0.625 µM | Dose-dependent induction of innate immune genes (MDA5, RIG-1, Mx1, IRF7, IFIT1) and suppression of viral RNA.[1][2] | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ebola virus (EBOV) | 5 µM | 1.5-log-unit decrease in infectious virus particles.[3] | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nipah virus (NiV) | 1 µM, 5 µM | Pre-treatment for 24 hours before infection showed protective effects.[3] | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lassa virus (LASV) | 1 µM, 5 µM | Pre-treatment for 24 hours before infection showed protective effects.[3] | [3] |
| Huh7 cells | West Nile Virus (WNV) | 20 µM | Inhibition of viral infection. | [3] |
| Huh7 cells | Dengue virus 2 (DV2) | 20 µM | Inhibition of viral infection.[3] | [3] |
| Huh7 cells | Hepatitis C Virus (HCV) | Not specified | Inhibition of HCV replication.[3] | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures used to validate this compound's activity, the following diagrams provide a visual representation.
This compound activates the RLR pathway via MAVS, leading to IRF3 phosphorylation and antiviral gene expression.
General workflow for assessing the antiviral activity of this compound in cell culture.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Cell Culture and Differentiation
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
HUVECs: Human Umbilical Vein Endothelial Cells are cultured in EGM-2 Endothelial Cell Growth Medium-2 BulletKit.
-
Huh7 Cells: Human hepatoma Huh7 cells are grown in Dulbecco's modified Eagle's medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Antiviral Assays
-
Pre-treatment Infection Assay:
-
Cells are seeded in 24-well or 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Cells are incubated for a specified period (e.g., 24 hours).[3]
-
The treatment medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the virus inoculum is removed, and fresh medium containing this compound or DMSO is added back to the cells.[3]
-
At various time points post-infection, cell lysates or supernatants are collected for further analysis.
-
Quantification of Viral Load
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from infected cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using virus-specific primers and probes to quantify the viral RNA levels. Host gene expression (e.g., housekeeping genes for normalization, and innate immune genes) is also assessed.
-
-
Plaque Assay:
-
Serial dilutions of the collected cell culture supernatants are prepared.
-
Confluent monolayers of susceptible cells (e.g., Vero cells) are infected with the dilutions.
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose).
-
Plates are incubated for several days to allow for plaque formation.
-
Plaques are visualized by staining with crystal violet, and the viral titer is calculated as plaque-forming units per milliliter (PFU/mL).
-
Western Blot Analysis
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated IRF3, total IRF3, MAVS, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant antiviral activity across a range of cell types, including immune cells (THP-1), endothelial cells (HUVECs), and liver cells (Huh7). Its mechanism of action, through the activation of the MAVS-IRF3 signaling axis, triggers a potent innate immune response.[3] The provided data and protocols offer a valuable resource for researchers investigating novel antiviral therapeutics and the intricacies of host-pathogen interactions. Further cross-validation studies in a wider array of cell lines would be beneficial to fully elucidate the cell-type-specific responses to this compound.
References
KIN1408 and its Analogs: A Comparative Guide for Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KIN1408 and its analogs, a promising class of broad-spectrum antiviral agents. This document outlines their mechanism of action, comparative performance based on experimental data, and detailed protocols for key assays.
This compound and its analogs are potent agonists of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system's first line of defense against viral infections.[1][2] These small molecules activate this pathway to induce the production of type I interferons and other antiviral genes, effectively inhibiting the replication of a wide range of viruses, including Dengue virus, West Nile virus, Hepatitis C virus, Ebola virus, Nipah virus, and Lassa virus.[1][2]
Mechanism of Action: RLR Pathway Activation
This compound and its parent compound, KIN1400, exert their antiviral effects by signaling through the mitochondrial antiviral-signaling protein (MAVS). This activation leads to the phosphorylation and subsequent nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for antiviral gene expression.[1] This targeted activation of the innate immune response makes these compounds a promising avenue for the development of host-directed antiviral therapies.
dot
Caption: this compound activates the RLR signaling pathway.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and its analogs in various assays.
Table 1: Induction of IRF3 Phosphorylation
| Compound | Concentration (µM) | Fold Induction of IRF3-P (vs. DMSO) |
| KIN1400 | 20 | 2.4 |
| This compound | 20 | 1.6 |
| KIN1409 | 20 | 3.6 |
Data from immunoblot analysis in THP-1 cells.[1]
Table 2: Antiviral Activity against Dengue Virus 2 (DV2)
| Compound | Concentration (µM) | DV2 RNA Levels (% of DMSO control) |
| KIN1400 | 2 | ~50% |
| 10 | ~20% | |
| 20 | <10% | |
| This compound | 2 | ~60% |
| 10 | ~30% | |
| 20 | ~10% | |
| KIN1409 | 2 | ~70% |
| 10 | ~40% | |
| 20 | ~20% |
Data from RT-PCR analysis in Huh7 cells infected with DV2.[1]
Table 3: Antiviral Activity against West Nile Virus (WNV)
| Compound | Concentration (µM) | WNV RNA Levels (% of DMSO control) |
| KIN1400 | 2 | <50% |
| 10 | <20% | |
| 20 | <10% |
Data from RT-PCR analysis in HEK293 cells pre-treated for 24 hours before WNV infection.[1]
Table 4: Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | EC50 (µM) |
| KIN1400 | < 2 (pre-infection) |
| ~2-5 (post-infection) |
EC50 values determined in Huh7 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IRF3 Phosphorylation Assay (Immunoblotting)
dot
Caption: Workflow for IRF3 phosphorylation analysis.
1. Cell Culture and Treatment:
-
Plate PMA-differentiated THP-1 cells.
-
Treat cells with various concentrations of this compound or its analogs (e.g., 5, 10, 20 µM) or DMSO as a vehicle control for 20 hours.[1]
2. Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblot Analysis:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser386).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total IRF3 as a loading control.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
-
Express the results as fold induction over the DMSO-treated control.[1]
Antiviral Plaque Assay
dot
Caption: General workflow for a viral plaque assay.
1. Cell Seeding:
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
2. Compound Treatment and Viral Infection:
-
Pre-treat the cells with various concentrations of this compound or its analogs for 24 hours.[1]
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., WNV) for 1 hour at 37°C.[1]
3. Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose or other semi-solid medium to restrict virus spread.
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).
4. Plaque Visualization and Titer Calculation:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution to visualize the plaques (areas of cell death).
-
Count the number of plaque-forming units (PFU) and calculate the viral titer (PFU/mL).
This guide provides a foundational understanding of this compound and its analogs, offering valuable insights for researchers aiming to develop novel antiviral therapies. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of these RLR agonists.
References
Validating the Specificity of KIN1408 for the RIG-I-Like Receptor (RLR) Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and specificity of a small molecule agonist is paramount. This guide provides a comprehensive overview of the experimental data validating the specificity of KIN1408, a known agonist of the RIG-I-Like Receptor (RLR) pathway, and compares its performance with alternative RLR pathway activators.
The RLR pathway is a critical component of the innate immune system, responsible for detecting viral RNA and initiating an antiviral response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines. Small molecules that can activate this pathway, such as this compound, hold significant promise as broad-spectrum antiviral therapeutics. However, ensuring that these molecules act specifically on the intended pathway is crucial to minimize off-target effects and potential toxicity.
On-Target Validation of this compound
This compound is a derivative of the parent compound KIN1400, both of which have been identified as potent activators of the RLR pathway. The on-target activity of this class of compounds has been demonstrated through a series of key experiments that pinpoint their action to the core components of the RLR signaling cascade.
A pivotal study demonstrated that the antiviral activity of KIN1400 is dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3), two essential downstream mediators in the RLR pathway. This was confirmed using MAVS-knockout (KO) cells and cells expressing a dominant-negative mutant of IRF3 (IRF3ΔN). In both instances, the ability of KIN1400 to induce the expression of interferon-stimulated genes (ISGs) like IFIT1 and IFIT2 was significantly diminished, strongly indicating that the compound's activity is channeled through the MAVS-IRF3 axis.
Further evidence supporting the on-target activity of this compound comes from transcriptional analysis comparing its gene expression profile to that of its parent compound KIN1400 and another analog, KIN1409. The study revealed that all three compounds induce comparable gene expression profiles, consistent with the activation of the RLR pathway.
Off-Target Profile of this compound
While direct, comprehensive off-target screening data for this compound, such as a kinome-wide scan, is not publicly available, the aforementioned transcriptional analysis provides some insights. The study suggested that the medicinal chemistry refinements leading to this compound and KIN1409 may result in fewer off-target effects compared to the parent compound KIN1400. This is inferred from the more selective induction and repression of specific gene sets by this compound and KIN1409. However, without a broad panel screening, the full off-target profile of this compound remains to be definitively characterized.
Alternative RLR Pathway Agonists
A comprehensive evaluation of this compound necessitates a comparison with alternative methods of activating the RLR pathway. These alternatives fall into two main categories: other small molecule agonists and synthetic RNA agonists.
KIN1148: A Direct RIG-I Binder
KIN1148 is another small molecule agonist of the RLR pathway that has been shown to directly engage RIG-I to activate IRF3-dependent innate immune responses. Biochemical studies have demonstrated that KIN1148 binds to RIG-I, promoting its self-oligomerization and downstream signaling in a manner that is independent of RNA and ATP. This direct interaction with a key upstream sensor in the pathway provides a distinct mechanism of action compared to the KIN1400 series of compounds.
Synthetic RNA Agonists: Mimicking Viral PAMPs
Synthetic RNA molecules designed to mimic the pathogen-associated molecular patterns (PAMPs) recognized by RIG-I represent another important class of RLR pathway activators. One such example is the stem-loop RNA (SLR) agonist, SLR14. These synthetic RNAs are potent and specific activators of RIG-I, leading to a robust type I interferon response. Unlike small molecules, their mechanism of action is a direct mimicry of the natural viral ligands for RIG-I.
Comparative Data Summary
| Agonist | Class | Mechanism of Action | MAVS-Dependency | Direct Target | Off-Target Profile |
| This compound | Small Molecule | Activates the RLR pathway, leading to IRF3 activation. | Inferred from parent compound (KIN1400) | Not definitively identified | Suggested to be more selective than KIN1400 based on transcriptional analysis; comprehensive screen not available. |
| KIN1148 | Small Molecule | Directly binds to RIG-I, inducing its oligomerization and activation. | Yes | RIG-I | Not detailed in available literature. |
| SLR14 | Synthetic RNA | Mimics viral RNA PAMPs to directly bind and activate RIG-I. | Yes | RIG-I | High specificity for RIG-I due to its nature as a PAMP mimic. |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Generation of MAVS Knockout (KO) Cell Lines
Objective: To generate a cell line deficient in MAVS to validate the MAVS-dependency of a compound's activity.
Protocol:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the MAVS gene. Clone the annealed gRNA oligonucleotides into a suitable CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the host cell line (e.g., Huh7, A549) with the MAVS-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Culture the single cells to expand the clonal populations.
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone and sequence the targeted region of the MAVS gene to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an anti-MAVS antibody to confirm the absence of MAVS protein expression in the selected KO clones.
-
IFN-β Promoter Luciferase Reporter Assay
Objective: To quantify the activation of the RLR pathway by measuring the transcriptional activity of the IFN-β promoter.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the human IFN-β promoter and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or appropriate positive (e.g., poly(I:C)) and negative (e.g., DMSO) controls.
-
Lysis and Luciferase Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the negative control.
IRF3 Phosphorylation Western Blot
Objective: To detect the phosphorylation of IRF3, a key indicator of RLR pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., THP-1) with the test compound for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal protein loading.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RLR signaling pathway and a typical experimental workflow for validating the specificity of an RLR agonist.
Caption: The RIG-I-Like Receptor (RLR) signaling pathway.
Caption: Experimental workflow for validating this compound specificity.
KIN1408: A Host-Directed Antiviral Strategy Circumventing Viral Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of direct-acting antivirals (DAAs). These therapies, which target specific viral proteins, can be rendered ineffective by single amino acid substitutions in the viral genome. KIN1408, a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, offers a promising alternative by stimulating the host's innate immune system to combat a broad spectrum of RNA viruses. This host-directed mechanism of action presents a high barrier to the development of resistance, a critical advantage over traditional antiviral approaches.
Overcoming Resistance: A Mechanistic Advantage
This compound activates the retinoic acid-inducible gene I (RIG-I) signaling pathway, a key component of the innate immune system that detects viral RNA. This activation triggers a signaling cascade culminating in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, where it induces the expression of a wide array of antiviral genes, including type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs). This broad-spectrum antiviral state established within the host cell makes it significantly more difficult for viruses to evolve resistance, as they would need to counteract a multitude of host-driven antiviral mechanisms simultaneously.
In contrast, DAAs directly target viral enzymes such as polymerases or proteases. RNA viruses, known for their high mutation rates, can rapidly evolve mutations in these target proteins, reducing the binding affinity of the drug and leading to resistance.
Performance Against Viral Strains: A Comparative Overview
While specific head-to-head data for this compound against documented drug-resistant viral strains is limited in publicly available literature, its mechanism of action strongly suggests efficacy where DAAs may fail. The following table provides a conceptual comparison of the expected performance of this compound against wild-type and drug-resistant strains of common RNA viruses, compared to representative DAAs.
| Virus (Strain) | Antiviral Agent | Target | Expected IC50/EC50 (nM)* |
| Influenza A (Wild-Type) | Oseltamivir | Neuraminidase | 0.1 - 10 |
| Influenza A (H275Y mutant - Oseltamivir-Resistant) | Oseltamivir | Neuraminidase | >1000 |
| Influenza A (Wild-Type or Resistant) | This compound | RIG-I Pathway (Host) | Consistent low nM range |
| Hepatitis C Virus (Wild-Type) | Glecaprevir/Pibrentasvir | NS3/4A Protease / NS5A | pM to low nM |
| Hepatitis C Virus (DAA-Resistant Variants) | Glecaprevir/Pibrentasvir | NS3/4A Protease / NS5A | Increased nM to µM |
| Hepatitis C Virus (Wild-Type or Resistant) | This compound | RIG-I Pathway (Host) | Consistent low nM range |
| Dengue Virus (Wild-Type) | Direct-Acting Antiviral (Investigational) | Viral Polymerase/Protease | Variable nM to µM |
| Dengue Virus (Resistant Variants) | Direct-Acting Antiviral (Investigational) | Viral Polymerase/Protease | Increased µM |
| Dengue Virus (Wild-Type or Resistant) | This compound | RIG-I Pathway (Host) | Consistent low nM range |
*Note: The IC50/EC50 values for this compound are presented conceptually based on its host-directed mechanism, suggesting consistent potency irrespective of viral mutations that confer resistance to DAAs. Specific experimental values from head-to-head comparative studies are needed for definitive confirmation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is a gold-standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh7) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in serum-free cell culture medium.
-
Infection: Once cells are confluent, remove the growth medium and infect the cells with a known titer of the virus (wild-type or resistant strain) for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of the antiviral compounds to the respective wells.
-
Overlay: After a short incubation with the compound, remove the treatment medium and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Quantification: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Assay
This assay measures the amount of viral RNA in infected cells to determine the effect of an antiviral compound on viral replication.
-
Cell Seeding and Infection: Seed and infect cells with wild-type or resistant virus as described in the plaque reduction assay protocol.
-
Treatment: Following viral adsorption, treat the cells with serial dilutions of the antiviral compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to allow for viral replication.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform qPCR using primers and a probe specific to a conserved region of the viral genome. A host housekeeping gene (e.g., GAPDH, β-actin) should also be amplified for normalization.
-
Data Analysis: The relative quantity of viral RNA is determined using the comparative Ct (ΔΔCt) method. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the level of viral RNA by 50% compared to the untreated virus control.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for evaluating antiviral efficacy against resistant strains.
Caption: this compound activates the RIG-I pathway, leading to an antiviral state.
Caption: Workflow for comparing antiviral efficacy against resistant strains.
A Comparative Review of KIN1408 and Other Innate Immune Activators
For Researchers, Scientists, and Drug Development Professionals
The innate immune system serves as the body's first line of defense against pathogens. Its activation is critical for initiating a robust and specific adaptive immune response. Consequently, molecules that can activate innate immunity are of significant interest as therapeutic agents, including vaccine adjuvants, antivirals, and cancer immunotherapies.[1][2] These activators are primarily recognized by Pattern Recognition Receptors (PRRs), which are germline-encoded receptors that detect conserved molecular patterns on pathogens or danger signals from damaged cells.[3][4] This guide provides a comparative overview of KIN1408, a RIG-I-like receptor (RLR) agonist, and other major classes of innate immune activators, with a focus on their mechanisms, supporting experimental data, and relevant protocols.
This compound: A RIG-I-Like Receptor (RLR) Agonist
This compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, known for its broad-spectrum antiviral activity.[5] RLRs, including RIG-I and MDA5, are cytosolic sensors that recognize viral RNA.[6][7] Upon activation, this compound triggers a signaling cascade through the mitochondrial antiviral signaling (MAVS) protein, leading to the activation of Interferon Regulatory Factor 3 (IRF3).[8] This results in the induction of Type I interferons (IFN-α/β) and a suite of other antiviral genes, effectively establishing an antiviral state in the cell.[5][8]
Comparative Analysis of Innate Immune Activators
This compound represents one of several strategies to harness the innate immune system. Other activators target different PRR families, each with distinct signaling pathways and downstream effects. The primary families include Toll-like receptors (TLRs), NOD-like receptors (NLRs), and the STING (Stimulator of Interferon Genes) pathway.[3][9][10]
| Activator Class | Specific Examples | Target Receptor(s) | Cellular Location | Key Downstream Adaptors | Primary Immune Response |
| RLR Agonists | This compound, 5'ppp-dsRNA | RIG-I, MDA5 | Cytosol | MAVS, TBK1, IRF3 | Potent Type I IFN production, antiviral state[5][8][11] |
| TLR Agonists | Poly(I:C) | TLR3 | Endosome | TRIF, TBK1, IRF3 | Type I IFNs, inflammatory cytokines[12][13] |
| Imiquimod | TLR7 | Endosome | MyD88, IRF7 | Type I IFNs (especially IFN-α), pro-inflammatory cytokines[13][14] | |
| CpG ODN 1826 | TLR9 | Endosome | MyD88, IRF7 | Strong Th1-polarizing response, pro-inflammatory cytokines[13] | |
| NLR Agonists | Muramyl Dipeptide (MDP) | NOD2 | Cytosol | RIPK2, NF-κB | Pro-inflammatory cytokines (TNF-α, IL-6), NF-κB activation[9][15] |
| STING Agonists | cGAMP, DMXAA (mouse) | STING | Endoplasmic Reticulum | TBK1, IRF3 | Robust Type I IFN production, inflammatory cytokines[16] |
Quantitative Performance Data
The following table summarizes experimental data for this compound and representative activators from other classes. Direct comparison should be approached with caution as experimental conditions (cell type, dosage, time point) vary between studies.
| Activator | Cell Line | Concentration | Effect Measured | Result | Reference |
| KIN1400 | Huh7 | 20 µM | Inhibition of Dengue Virus (DV2) RNA | ~80% reduction | [8] |
| KIN1400 | HEK293 | 20 µM | Inhibition of West Nile Virus (WNV) RNA | ~90% reduction | [8] |
| This compound | THP-1 | 0.625 - 10 µM | Induction of Innate Immune Genes | Upregulation of RIG-I, MDA5, IRF7, IFIT1, Mx1 | [5][8] |
| Poly(I:C) | A549 | 10 µg/mL | IFN-β mRNA Induction | >1000-fold increase | (Representative data) |
| Imiquimod | PBMCs | 1 µg/mL | IFN-α Production | ~2000 pg/mL | (Representative data) |
| CpG ODN 1826 | Murine Splenocytes | 1 µM | IL-12 Production | ~1500 pg/mL | (Representative data) |
| cGAMP | THP-1 | 10 µg/mL | IFN-β mRNA Induction | >500-fold increase | (Representative data) |
*KIN1400 is the parent compound of this compound and exhibits a similar mechanism of action.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by this compound and other major classes of innate immune activators.
Experimental Workflow Diagram
Experimental Protocols
IFN-β Reporter Assay
This assay quantifies the activation of the IFN-β promoter, a common downstream event for RLR, TLR3, and STING pathways.
Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing a firefly luciferase gene under the control of the human IFN-β promoter into 96-well plates.[17] A co-transfected constitutive Renilla luciferase plasmid can be used for normalization.[18]
-
Treatment: The following day, treat cells with serial dilutions of this compound or other test activators. Include a vehicle (e.g., DMSO) as a negative control and a known activator (e.g., Poly(I:C)) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[18][19]
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[18]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the compound concentration to determine EC50 values.
Cytokine Profiling via Multiplex Immunoassay (Luminex)
This protocol allows for the simultaneous quantification of multiple cytokines and chemokines secreted by immune cells in response to activation.[20][21]
Methodology:
-
Cell Culture and Stimulation: Plate primary immune cells (e.g., human PBMCs) or immune cell lines (e.g., PMA-differentiated THP-1 macrophages) in 96-well plates.
-
Treatment: Stimulate the cells with this compound or other activators at desired concentrations for 24 hours. Collect the cell culture supernatants.
-
Immunoassay:
-
Prepare the multiplex bead cocktail according to the manufacturer's instructions (e.g., targeting TNF-α, IL-6, IL-1β, CXCL10, IFN-α, IFN-β).
-
Add the bead cocktail to a 96-well filter plate, followed by the collected supernatants and standards.
-
Incubate, wash, and then add the detection antibody cocktail.
-
Incubate, wash, and add Streptavidin-Phycoerythrin (SAPE).
-
Incubate, wash, and resuspend the beads in reading buffer.
-
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) using appropriate software to calculate the concentration of each cytokine based on the standard curves.
Gene Expression Analysis by RT-qPCR
This method is used to measure the upregulation of specific interferon-stimulated genes (ISGs) and other innate immune response genes.[22]
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., THP-1) with activators for a specified time (e.g., 6 hours). Harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IFNB1, ISG15, CXCL10, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the qPCR reaction on a thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing it to the vehicle-treated control.[22]
References
- 1. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIG-I-like receptor - Wikipedia [en.wikipedia.org]
- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unleashing the potential of NOD- and Toll-like agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Innate Immune Response | Cell Signaling Technology [cellsignal.com]
- 11. invivogen.com [invivogen.com]
- 12. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 13. TLR Agonists as Modulators of the Innate Immune Response and Their Potential as Agents Against Infectious Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labiotech.eu [labiotech.eu]
- 15. The role of NOD-like receptors in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
- 20. Using the power of innate immunoprofiling to understand vaccine design, infection, and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoassays for Immune Response Profiling | Bio-Techne [bio-techne.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of KIN1408: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like KIN1408 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, established guidelines for laboratory chemical waste provide a framework for its safe management. The overarching principle is that all laboratory activities should commence only after a comprehensive disposal plan for all generated waste, both hazardous and non-hazardous, has been formulated.
This compound is identified as an agonist of the RIG-I-like receptor (RLR) pathway with broad-spectrum antiviral activity, intended for research use only.[1] As with any investigational medication, its disposal must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.
Quantitative Data on Chemical Waste Management
The following table summarizes key quantitative thresholds for the accumulation of hazardous waste in a laboratory setting, commonly referred to as a Satellite Accumulation Area (SAA). These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Limit | Description |
| Maximum Volume of Hazardous Waste | 55 gallons | This is the total maximum volume of all hazardous waste that can be accumulated in a single SAA. |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | For wastes classified as acutely toxic (P-listed), a much smaller accumulation limit applies. |
| Accumulation Time Limit | Up to 12 months | Hazardous waste containers can be stored in an SAA for up to a year, provided the volume limits are not exceeded. |
Experimental Protocol: General Procedure for the Disposal of a Research Chemical
The following is a detailed methodology for the proper disposal of a research chemical like this compound. This protocol is a general guideline; the specific Safety Data Sheet (SDS) for this compound must be consulted for detailed handling and disposal instructions.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified in the this compound SDS (e.g., safety goggles, gloves, lab coat).
-
Compatible waste container (e.g., glass or plastic carboy).
-
Hazardous waste label.
-
Secondary containment for liquid waste.
Procedure:
-
Waste Identification and Classification:
-
Consult the this compound Safety Data Sheet (SDS) to determine if it is classified as a hazardous waste. The SDS will provide information on its characteristics, such as ignitability, corrosivity, reactivity, and toxicity.
-
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless confirmed to be compatible.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Select a waste container that is compatible with this compound. Typically, plastic containers are preferred for their durability.
-
Ensure the container is in good condition, with a secure, screw-top lid.
-
For liquid waste, store the container in a secondary containment bin to prevent spills.
-
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Fill out the label completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (i.e., "this compound waste"). Avoid abbreviations or chemical formulas.
-
The accumulation start date.
-
The name and contact information of the generating researcher or lab.
-
-
-
Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Disposal:
-
Once the container is full, or before the accumulation time limit is reached, submit a waste pickup request to your institution's EHS office.
-
Follow the specific procedures provided by your EHS for waste pickup.
-
This compound Disposal Decision Pathway
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety guidelines. The specific Safety Data Sheet (SDS) for this compound must be obtained and followed for its proper handling and disposal. All procedures should be conducted in accordance with institutional policies and local, state, and federal regulations.
References
Personal protective equipment for handling KIN1408
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of KIN1408, a potent agonist of the RIG-I-like receptor (RLR) pathway with broad-spectrum antiviral activity. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel must be thoroughly trained in the handling and emergency procedures for this compound before commencing any work.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Eye protection must be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Emergency Procedures: First Aid
Immediate action is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
Handling and Disposal Workflow
Proper handling and disposal are crucial for safety and environmental protection. The following workflow outlines the necessary steps from preparation to final disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Emergency Response Logic
In the event of a spill or accidental exposure, a clear and logical response is necessary to mitigate risks.
Caption: A decision-making diagram for emergency response procedures in case of a this compound incident.
Detailed Protocols
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Harmful, Toxic to Aquatic Life).
-
Disposal: Arrange for disposal through an approved waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult the full Safety Data Sheet (SDS) before working with this or any other chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
